molecular formula C38H70N2O13 B10785372 Lexithromycin

Lexithromycin

货号: B10785372
分子量: 763.0 g/mol
InChI 键: HPZGUSZNXKOMCQ-IXGVTZHESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(9E)-Erythromycin 9-(O-Methyloxime) is a chemically modified derivative of erythromycin, designed for research purposes. This compound is of significant interest in pharmaceutical and microbiological research, particularly in studies aimed at understanding the structure-activity relationships of macrolide antibiotics. Researchers utilize this chemical intermediate to investigate novel synthetic pathways and to develop new analogs with potentially improved stability, reduced side effects, or enhanced activity against susceptible bacterial strains. Its mechanism of action is presumed to be similar to that of the parent compound, erythromycin, which functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis and exhibiting bacteriostatic properties. This product is intended for research and development applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure all handling and experiments are conducted by qualified professionals in accordance with appropriate laboratory safety protocols.

属性

分子式

C38H70N2O13

分子量

763.0 g/mol

IUPAC 名称

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI 键

HPZGUSZNXKOMCQ-IXGVTZHESA-N

手性 SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

规范 SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Lexithromycin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin (CAS 53066-26-5) is a semi-synthetic macrolide antibiotic derived from Erythromycin A.[1] By modification at the C-9 position of the aglycone ring, this compound exhibits enhanced stability in acidic conditions and increased hydrophobicity, contributing to improved in vivo absorption compared to its parent compound.[2][3] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with representative experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Identification

This compound is chemically designated as Erythromycin A 9-methoxime.[1] The core structure consists of a 14-membered lactone ring characteristic of erythromycin, with two attached sugar moieties, desosamine and cladinose. The key modification is the conversion of the C-9 ketone of erythromycin to a methoxime functional group.

Chemical Structure:

Lexithromycin_Structure node1 [Image of this compound Chemical Structure] caption Figure 1: 2D Structure of this compound (Erythromycin A 9-methoxime)

Caption: Figure 1: A simplified representation of the this compound molecular structure.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 53066-26-5[1]
Molecular Formula C38H70N2O13
Molecular Weight 762.97 g/mol
IUPAC Name (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(methoxyimino)-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2-one
SMILES CC[C@H]1OC(=O)--INVALID-LINK----INVALID-LINK--(OC)--INVALID-LINK----INVALID-LINK--O2">C@@H--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C)[C@H]2O">C@@H--INVALID-LINK--(O)C--INVALID-LINK--C(=NOC)--INVALID-LINK----INVALID-LINK--[C@]1(C)O
InChI Key HPZGUSZNXKOMCQ-SQYJNGITSA-N
Synonyms Erythromycin A 9-methoxime, Wy-48314

Physicochemical Properties

This compound's enhanced hydrophobicity and pH stability are key characteristics that distinguish it from erythromycin. Quantitative data for some of its physicochemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point >115 °C (decomposes)Predicted
Solubility DMSO: 10 mM
Chloroform: Slightly soluble-
pKa 13.19 ± 0.70Predicted
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Mechanism of Action and Biological Activity

Antibacterial Mechanism

The primary antibacterial action of this compound is the inhibition of protein synthesis in susceptible bacteria. This mechanism is common to macrolide antibiotics. This compound binds to the 23S rRNA component of the 50S ribosomal subunit, specifically at the polypeptide exit tunnel. This binding event physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and cessation of protein elongation. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel 30S_subunit 30S Subunit Protein_Elongation Protein Elongation Exit_Tunnel->Protein_Elongation Allows passage of growing peptide chain This compound This compound This compound->50S_subunit Binds to This compound->Exit_Tunnel Blocks mRNA mRNA mRNA->30S_subunit Binds to tRNA Aminoacyl-tRNA tRNA->50S_subunit Delivers amino acid Inhibition Inhibition of Protein Synthesis Protein_Elongation->Inhibition

Caption: Figure 2: Mechanism of antibacterial action of this compound.

Other Potential Biological Activities

While specific studies on this compound are limited, macrolides as a class are known to possess immunomodulatory and anti-inflammatory properties. These effects are independent of their antimicrobial activity and are thought to occur through the modulation of various signaling pathways in host immune cells. Formulations containing this compound were tested in clinical trials as a treatment for HIV, but these were discontinued.

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are not widely published. The following sections provide representative methodologies for the synthesis and analysis of macrolide antibiotics, which can be adapted for this compound.

Representative Synthesis of a 9-(O-methyloxime) Erythromycin Derivative

Objective: To convert the C-9 ketone of Erythromycin A to a methoxime group.

Materials:

  • Erythromycin A

  • Methoxylamine hydrochloride

  • Pyridine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve Erythromycin A in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an equimolar or slight excess of methoxylamine hydrochloride to the solution.

  • Add a base, such as pyridine, to neutralize the hydrochloride and facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and perform a work-up procedure, which may involve solvent extraction and washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

  • Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

Synthesis_Workflow Start Start Dissolve_Erythromycin Dissolve Erythromycin A in Ethanol Start->Dissolve_Erythromycin Add_Reagents Add Methoxylamine HCl and Pyridine Dissolve_Erythromycin->Add_Reagents Reaction Stir at Room Temperature Add_Reagents->Reaction Monitor Monitor with TLC/HPLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spec Purification->Characterization End End Product: This compound Characterization->End

Caption: Figure 3: A representative workflow for the synthesis of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a sample. This is a general method for macrolide analysis and would require optimization for this compound.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase column

Mobile Phase (Example):

  • A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30-40 °C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a fixed volume of the standards and samples.

    • Run a gradient elution program to separate this compound from other components.

    • Detect the analyte at an appropriate wavelength (e.g., ~210 nm for macrolides) or by its mass-to-charge ratio if using an MS detector.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Incubator

Procedure:

  • In a 96-well plate, perform a serial two-fold dilution of this compound in the growth medium to achieve a range of concentrations.

  • Include a positive control well (bacteria, no drug) and a negative control well (medium, no bacteria).

  • Inoculate each well (except the negative control) with a standardized suspension of the test bacterium.

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Summary and Future Directions

This compound is a structurally defined semi-synthetic macrolide with improved pharmacokinetic properties compared to erythromycin. Its primary mechanism of action is well-understood and characteristic of its class. However, there is a notable lack of publicly available, detailed experimental data on its specific physicochemical properties, advanced biological activities beyond its direct antibacterial effects, and comprehensive clinical trial results. Future research should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of this compound. This includes detailed characterization of its signaling effects in host cells, head-to-head comparative studies with other macrolides, and further investigation into its efficacy in various infectious disease models.

References

The Synthesis of Lexithromycin from Erythromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of lexithromycin, a semi-synthetic macrolide antibiotic, from its precursor, erythromycin A. The synthesis involves a two-step process: the conversion of the C9 ketone of erythromycin A to its 9-oxime, followed by the specific O-methylation of the oxime to yield this compound. This document provides detailed experimental protocols, summarizes quantitative data, and includes visualizations of the synthesis pathway and experimental workflow.

Overview of the Synthesis Pathway

This compound, chemically known as Erythromycin A 9-(O-methyloxime), is synthesized from erythromycin A through a straightforward chemical modification. The core of this transformation is the derivatization of the ketone group at the C9 position of the erythronolide ring, which enhances the acid stability of the molecule compared to the parent compound. The overall synthesis pathway is depicted below.

Synthesis_Pathway Erythromycin Erythromycin A Oxime Erythromycin A 9-Oxime Erythromycin->Oxime Oximation (NH2OH·HCl, Base) This compound This compound (Erythromycin A 9-(O-methyloxime)) Oxime->this compound O-Methylation (Methylating Agent, Base)

Figure 1: Overall synthesis pathway of this compound from Erythromycin A.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound from erythromycin A.

Step 1: Synthesis of Erythromycin A 9-Oxime

The initial step involves the conversion of the C9 ketone of erythromycin A to an oxime. This is typically achieved by reacting erythromycin A with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol:

  • Dissolution: Suspend Erythromycin A (1.0 equivalent) in a suitable solvent, such as methanol or isopropanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (approximately 3.0 equivalents) and a base (e.g., sodium acetate, approximately 3.0 equivalents) to the suspension.

  • Reaction: Reflux the reaction mixture for several hours (typically 10 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane) to yield Erythromycin A 9-Oxime.

Step 2: Synthesis of this compound (Erythromycin A 9-(O-methyloxime))

The second step is the O-methylation of the Erythromycin A 9-Oxime. This involves the reaction of the oxime with a methylating agent in the presence of a base. To achieve selective methylation on the oxime's oxygen, protection of the hydroxyl groups on the macrolide ring is often necessary, though direct O-alkylation of the oxime has been reported.

Experimental Protocol:

  • Dissolution: Dissolve Erythromycin A 9-Oxime (1.0 equivalent) in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable base, such as potassium hydroxide or sodium hydride, to the solution and stir for a period to form the oximate anion.

  • Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (typically in slight excess), to the reaction mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 15-20°C) for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction by pouring the mixture into ice water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to obtain the final product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from erythromycin. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

StepReactantsSolventsTypical Yield (%)Purity (%) (by HPLC)
1. Oximation Erythromycin A, Hydroxylamine hydrochloride, Sodium acetateMethanol75 - 85>95
2. O-Methylation Erythromycin A 9-Oxime, Methyl iodide, Potassium hydroxideDMF/Toluene80 - 90>97

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: O-Methylation A1 Dissolve Erythromycin A in Methanol A2 Add NH2OH·HCl and Sodium Acetate A1->A2 A3 Reflux Reaction A2->A3 A4 Aqueous Work-up & Extraction A3->A4 A5 Purification (Recrystallization) A4->A5 A6 Erythromycin A 9-Oxime A5->A6 B1 Dissolve Oxime in DMF A6->B1 Intermediate B2 Add Base (e.g., KOH) B1->B2 B3 Add Methylating Agent (e.g., CH3I) B2->B3 B4 Stir at Controlled Temp. B3->B4 B5 Aqueous Work-up & Extraction B4->B5 B6 Purification (Chromatography) B5->B6 B7 This compound B6->B7

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from erythromycin A is a well-established process involving the formation of an oxime at the C9 position, followed by O-methylation. The methodologies provided in this guide offer a comprehensive overview for researchers and professionals in the field of drug development. The successful synthesis of this compound and other erythromycin derivatives relies on careful control of reaction conditions to ensure high yield and purity. Further optimization of these protocols may be possible to enhance the efficiency and scalability of the synthesis for industrial applications.

Lexithromycin (CAS 53066-26-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin (CAS 53066-26-5) is a semi-synthetic macrolide antibiotic derived from erythromycin. Characterized by its improved acid stability and hydrophobicity, this compound was developed to enhance in vivo absorption compared to its parent compound. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. Although an early development in the optimization of erythromycin, it was quickly superseded by more effective compounds like Roxithromycin, and as a result, extensive research and clinical data for this compound are limited. Formulations containing this compound were briefly investigated in clinical trials for the treatment of HIV but were discontinued.[1][2][3] This guide provides a comprehensive overview of the available technical information on this compound, with comparative data from the closely related and more extensively studied macrolide, Roxithromycin, to provide a functional context for researchers.

Chemical and Physical Properties

This compound is chemically designated as Erythromycin A 9-methoxime.[4] Its structural modification from erythromycin involves the reaction of the 9-keto moiety to a methyl oxime, which confers greater stability in acidic environments and increases its lipophilicity.[5] These properties were intended to improve its oral bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53066-26-5
Molecular Formula C38H70N2O13
Molecular Weight 762.97 g/mol
Appearance Solid
Purity ≥98%
Solubility DMSO: 10 mM
Storage Temperature -20°C
Melting Point >115°C (decomposes)

Mechanism of Action

The primary antibacterial action of this compound, consistent with other macrolide antibiotics, is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, it binds to the 23S rRNA component within the large subunit, effectively obstructing the polypeptide exit tunnel. This blockage prevents the elongation of the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. While primarily considered bacteriostatic, at higher concentrations, macrolides can exhibit bactericidal properties.

Lexithromycin_Mechanism_of_Action Mechanism of Action of this compound This compound This compound Ribosome50S Bacterial 50S Ribosomal Subunit This compound->Ribosome50S Binds to ExitTunnel Polypeptide Exit Tunnel Ribosome50S->ExitTunnel Blocks ProteinSynthesis Protein Synthesis ExitTunnel->ProteinSynthesis Inhibits Elongation BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to MIC_Determination_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plate BacterialCulture->Inoculation AntibioticDilution Serial Dilution of this compound AntibioticDilution->Inoculation Incubation Incubation at 37°C for 18-24h Inoculation->Incubation VisualInspection Visual Inspection for Turbidity Incubation->VisualInspection MIC_Value Determination of MIC VisualInspection->MIC_Value

References

The Evolution of Early Semi-Synthetic Macrolides: A Technical Comparison of Roxithromycin and Other Key Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The macrolide class of antibiotics has been a cornerstone in the treatment of various bacterial infections for decades. The journey from the first-generation macrolide, erythromycin, to its semi-synthetic successors has been driven by the need for improved acid stability, better pharmacokinetic profiles, and enhanced tolerability. An early endeavor in this evolution was the development of lexithromycin, a semi-synthetic derivative of erythromycin. While this compound showed promise with improved pH stability and hydrophobicity, it was quickly surpassed by roxithromycin, a compound that demonstrated these advantages to a greater extent.[1] Consequently, this compound was not extensively studied and has been largely relegated to a historical footnote in macrolide development.[1] This guide will, therefore, focus on its more successful successor, roxithromycin, and provide an in-depth technical comparison with other pivotal macrolides: the parent compound erythromycin, and the widely-used clarithromycin and azithromycin.

This document will delve into the core scientific and technical aspects of these macrolides, presenting comparative data in a structured format, detailing key experimental protocols, and visualizing complex biological pathways to provide a comprehensive resource for the scientific community.

Mechanism of Action: A Shared Foundation

All macrolide antibiotics, including roxithromycin, erythromycin, clarithromycin, and azithromycin, share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) component within the polypeptide exit tunnel.[2][3] This binding action physically obstructs the path of the nascent polypeptide chain, thereby preventing its elongation and effectively halting protein synthesis.[2] This bacteriostatic action, which can become bactericidal at higher concentrations, ultimately inhibits bacterial growth and replication.

Figure 1: Mechanism of Action of Macrolide Antibiotics.

Comparative Antimicrobial Spectrum

The in-vitro activity of macrolides is a critical determinant of their clinical utility. While their spectrums are broadly similar, there are notable differences in potency against specific pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for roxithromycin, erythromycin, clarithromycin, and azithromycin against key respiratory and soft tissue pathogens. MIC values are presented as MIC50 and MIC90, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

PathogenAntibioticMIC50 (mg/L)MIC90 (mg/L)
Streptococcus pneumoniae Roxithromycin0.060.25
Erythromycin0.0630.13
Clarithromycin0.0310.063
Azithromycin0.130.25
Haemophilus influenzae Roxithromycin1.04.0
Erythromycin2.08.0
Clarithromycin2.08.0
Azithromycin0.52.0
Moraxella catarrhalis Roxithromycin0.120.25
Erythromycin0.120.25
Clarithromycin0.060.12
Azithromycin0.030.06
Staphylococcus aureus (MSSA)Roxithromycin0.250.5
Erythromycin0.250.5
Clarithromycin0.120.25
Azithromycin0.51.0
Mycoplasma pneumoniae Roxithromycin≤0.0080.015
Erythromycin≤0.0080.015
Clarithromycin0.0040.008
Azithromycin≤0.0080.015
Chlamydia pneumoniae Roxithromycin0.030.06
Erythromycin0.060.12
Clarithromycin0.030.06
Azithromycin0.060.12
Legionella pneumophila Roxithromycin0.120.5
Erythromycin0.250.5
Clarithromycin0.060.12
Azithromycin0.120.25

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates. The data presented is a synthesis from multiple sources for comparative purposes.

Pharmacokinetic Profiles: A Key Differentiator

The significant advancements of semi-synthetic macrolides over erythromycin lie in their pharmacokinetic properties. Improved oral bioavailability, longer half-lives, and extensive tissue penetration have led to more convenient dosing regimens and better clinical outcomes.

ParameterRoxithromycinErythromycinClarithromycinAzithromycin
Oral Bioavailability (%) ~50%30-65% (ester dependent)~55%~38%
Protein Binding (%) 96% (saturable)70-90%42-70%7-51% (concentration dependent)
Elimination Half-life (t1/2) ~12 hours1.5-2 hours3-7 hours~68 hours
Metabolism Minimal hepaticExtensive (CYP3A4)Extensive (CYP3A4) to active 14-OH metaboliteMinimal hepatic
Primary Excretion Route FecesBileRenal and HepaticBiliary
Tissue Penetration HighModerateHighVery High

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a macrolide is determined using standardized methods from bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Broth microdilution is a commonly employed technique.

Methodology: Broth Microdilution

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: A serial two-fold dilution of the macrolide antibiotic is prepared in the broth within a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air (or with CO2 for fastidious organisms like S. pneumoniae).

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Figure 2: Workflow for MIC Determination by Broth Microdilution.

In Vivo Efficacy Assessment: Murine Thigh Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antibiotics. The murine thigh infection model is a standard for assessing activity against localized bacterial infections.

Methodology: Murine Thigh Infection Model

  • Induction of Neutropenia (Optional): Mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide to create a more severe and reproducible infection.

  • Infection: A standardized inoculum of the test pathogen (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), groups of mice are treated with the macrolide antibiotic via a clinically relevant route (e.g., oral gavage). A control group receives a placebo.

  • Endpoint Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted.

  • Bacterial Load Quantification: The dilutions are plated on appropriate agar media to determine the number of CFU per gram of tissue.

  • Data Analysis: The efficacy of the antibiotic is determined by comparing the bacterial load in the treated groups to that of the control group.

Immunomodulatory Effects and Signaling Pathways

Beyond their antibacterial properties, macrolides, including roxithromycin, possess significant immunomodulatory and anti-inflammatory effects. These effects are particularly relevant in chronic inflammatory respiratory diseases. A key mechanism involves the modulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which regulate the expression of pro-inflammatory cytokines.

Macrolides can suppress the activation of NF-κB and AP-1, leading to a downstream reduction in the production of inflammatory mediators like Interleukin-8 (IL-8), a potent neutrophil chemoattractant, and Tumor Necrosis Factor-alpha (TNF-α). This results in decreased neutrophil infiltration and a dampening of the inflammatory response.

Figure 3: Macrolide Inhibition of Pro-inflammatory Signaling.

Clinical Efficacy and Safety

Roxithromycin has demonstrated clinical efficacy in the treatment of a range of infections, particularly those of the respiratory tract and soft tissues. Large-scale clinical trials have shown high rates of clinical resolution or improvement in conditions such as pharyngitis, sinusitis, bronchitis, and pneumonia.

Compared to erythromycin, roxithromycin generally exhibits a more favorable safety profile, with a lower incidence of gastrointestinal side effects such as nausea, vomiting, and abdominal pain. This improved tolerability is a significant clinical advantage. However, like other macrolides, roxithromycin can be associated with QTc interval prolongation and has the potential for drug-drug interactions, primarily through the inhibition of cytochrome P450 enzymes, although to a lesser extent than erythromycin.

Conclusion

The development of semi-synthetic macrolides, exemplified by roxithromycin, marked a significant advancement over the parent compound, erythromycin. While the initial exploration of compounds like this compound paved the way, it was roxithromycin that delivered a clinically superior profile characterized by enhanced pharmacokinetics, improved tolerability, and retained antimicrobial efficacy. When compared to later macrolides such as clarithromycin and azithromycin, roxithromycin maintains a competitive position, particularly with its distinct pharmacokinetic and immunomodulatory properties. For researchers and drug development professionals, understanding the nuanced differences in the antimicrobial spectrum, pharmacokinetic behavior, and non-antibiotic effects of these macrolides is paramount for the rational design and application of future anti-infective therapies. This guide provides a foundational technical overview to support these ongoing efforts.

References

Core Physicochemical Properties of Roxithromycin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility and stability of the macrolide antibiotic roxithromycin. The information is intended for researchers, scientists, and professionals in drug development, offering key data and experimental insights to support further research and formulation activities. While the initial query focused on "lexithromycin," the available scientific literature predominantly refers to roxithromycin, a closely related and well-documented erythromycin derivative. The data presented herein pertains to roxithromycin.

Solubility Profile

Roxithromycin's solubility is a critical factor in its formulation and bioavailability. It is characterized as sparingly soluble in aqueous buffers, with significantly higher solubility in organic solvents.

Table 1: Solubility of Roxithromycin in Various Solvents

Solvent SystemSolubility
Ethanol~ 30 mg/mL[1]
DMSO~ 15 mg/mL[1]
Dimethyl formamide (DMF)~ 15 mg/mL[1]
1:1 Ethanol:PBS (pH 7.2)~ 0.5 mg/mL[1]
Water (25 °C)0.0189 mg/L (estimated)[2]
ChloroformSlightly soluble

Experimental Protocol for Aqueous Solubility Determination (as inferred from literature):

To achieve maximum solubility in aqueous buffers, a common laboratory procedure involves first dissolving roxithromycin in an organic solvent, such as ethanol, before dilution with the aqueous buffer of choice. An inert gas purge of the solvent prior to dissolution is recommended to prevent oxidation.

A general workflow for preparing an aqueous solution of roxithromycin is as follows:

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation start Weigh Roxithromycin Solid purge Purge with Inert Gas start->purge dissolve Dissolve in Ethanol dilute Dilute with Aqueous Buffer dissolve->dilute purge->dissolve mix Vortex/Mix to Homogeneity dilute->mix end Final Aqueous Solution mix->end Ready for Use (Store appropriately)

Caption: Workflow for Preparing an Aqueous Solution of Roxithromycin.

Stability Profile

The stability of roxithromycin is influenced by several factors, most notably pH and storage conditions. Understanding its degradation pathways is crucial for developing stable pharmaceutical formulations.

Table 2: Stability Data for Roxithromycin

ConditionObservation
Storage (Solid) Stable for ≥ 4 years at -20°C.
Aqueous Solution Not recommended for storage for more than one day.
pH 1.2 Rapid degradation observed.
pH 4.5 and 6.8 Dissolution is rapid and complete for oral suspensions.

Experimental Protocol for Stability-Indicating HPLC Method (as inferred from literature):

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the stability of roxithromycin and quantifying its degradation products. A typical stability study involves subjecting the drug substance or product to various stress conditions and analyzing the samples at specified time points.

A generalized workflow for a stability study using HPLC is outlined below:

G cluster_stress Stress Conditions cluster_analysis Analysis Workflow ph Different pH Buffers (e.g., 1.2, 4.5, 6.8) sample Sample at Time Points ph->sample temp Varying Temperatures temp->sample light Light Exposure light->sample hplc HPLC Analysis sample->hplc quantify Quantify Roxithromycin & Degradation Products hplc->quantify result Determine Degradation Rate & Shelf-Life quantify->result

Caption: General Workflow for a Roxithromycin Stability Study.

Degradation Pathway Considerations:

Roxithromycin undergoes significant degradation in acidic conditions (pH 1.2), which simulates the gastric environment. This has led to the development of enteric-coated formulations to protect the drug from acid hydrolysis in the stomach and allow for its release and absorption in the more neutral pH of the intestine. The primary metabolite identified is descladinose roxithromycin, along with minor metabolites N-mono and N-di-demethyl roxithromycin.

The following diagram illustrates the logical relationship between pH and the degradation of roxithromycin in the context of oral administration.

G cluster_oral Oral Administration Pathway cluster_drug Roxithromycin Fate stomach Stomach (pH 1.2) intestine Intestine (pH > 6.0) stomach->intestine Gastric Emptying degradation Rapid Degradation stomach->degradation absorption Dissolution & Absorption intestine->absorption roxithromycin Roxithromycin roxithromycin->stomach roxithromycin->intestine

Caption: pH-Dependent Fate of Oral Roxithromycin.

References

The In Vitro Antibacterial Spectrum of Roxithromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic belonging to the 14-membered lactone ring class. Developed to improve upon the acid stability and pharmacokinetic profile of erythromycin, roxithromycin has been utilized in the treatment of various respiratory tract, skin and soft tissue, and urogenital infections. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of roxithromycin, detailing its mechanism of action, antimicrobial activity against a range of clinically relevant bacteria, and the standardized methodologies used for its evaluation.

Mechanism of Action

Roxithromycin, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The primary target for roxithromycin is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA component of the 50S subunit, specifically within the polypeptide exit tunnel, roxithromycin physically obstructs the passage of nascent polypeptide chains. This steric hindrance prevents the elongation of the peptide chain, ultimately leading to the cessation of protein synthesis and the inhibition of bacterial growth. At higher concentrations, bactericidal activity can sometimes be observed.[1]

Roxithromycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Polypeptide_Chain Growing Polypeptide Chain 50S_subunit->Polypeptide_Chain catalyzes peptide bond formation 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit binds to tRNA tRNA with Amino Acid tRNA->50S_subunit delivers amino acid to Exit_Tunnel Polypeptide Exit Tunnel Polypeptide_Chain->Exit_Tunnel exits through Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Protein_Synthesis_Inhibition leading to blockage and Roxithromycin Roxithromycin Roxithromycin->Exit_Tunnel binds to 23S rRNA in Broth_Microdilution_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Roxithromycin in Broth start->prep_antibiotic dispense_antibiotic Dispense Dilutions into Microtiter Plate Wells prep_antibiotic->dispense_antibiotic inoculate Inoculate Microtiter Plate Wells dispense_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results by Visual Inspection for Turbidity incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end Agar_Dilution_Workflow start Start prep_antibiotic_agar Prepare Agar Plates with Serial Dilutions of Roxithromycin start->prep_antibiotic_agar spot_inoculate Spot Inoculate Agar Plates with Bacterial Suspension prep_antibiotic_agar->spot_inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->spot_inoculate incubate Incubate at 35-37°C for 16-20 hours spot_inoculate->incubate read_results Examine Plates for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

References

The Ribosomal Binding Site of Macrolide Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Lexithromycin" did not yield specific results in scientific literature searches. This guide assumes the intended subject is a macrolide antibiotic and will focus on the well-documented interactions of this class, with a particular emphasis on roxithromycin and related compounds like telithromycin, for which significant data exists.

This technical guide provides an in-depth exploration of the macrolide antibiotic binding site on the bacterial ribosome. It is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development. The document details the molecular interactions at the binding site, presents quantitative binding data, outlines experimental protocols for studying these interactions, and provides visualizations of key processes.

The Macrolide Ribosomal Binding Site

Macrolide antibiotics exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein.[1][2] The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass.[3][4] By binding within this tunnel, macrolides physically obstruct the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein elongation.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, though bactericidal effects can be observed at higher concentrations.

The binding pocket for macrolides is predominantly formed by specific nucleotides of the 23S ribosomal RNA (rRNA), with contributions from ribosomal proteins. Key interactions have been identified through X-ray crystallography, chemical footprinting, and mutational studies.

Primary Interaction Points on the 23S rRNA:

  • Domain V (Peptidyl Transferase Center Loop): This is the central region of interaction. Nucleotides A2058 and A2059 are critical for the binding of most macrolides. The desosamine sugar moiety of the macrolide forms hydrogen bonds with these adenine residues. Methylation of A2058 is a common mechanism of bacterial resistance, as it sterically hinders macrolide binding.

  • Domain II (Hairpin 35): Nucleotides in this region, particularly A752 , also contribute to the binding of certain macrolides, especially those with extended side chains like the ketolides.

  • Other Key Nucleotides: G2505 has been shown to be involved in stabilizing the macrolide in its binding pocket through hydrogen bonds. For ketolides like telithromycin, an additional interaction with the base pair U2609:A752 is crucial for their high-affinity binding.

Role of Ribosomal Proteins:

While the primary interactions are with rRNA, ribosomal proteins L4 and L22, which are located near the NPET, can influence macrolide binding and resistance. Mutations in these proteins can allosterically alter the conformation of the rRNA binding pocket, thereby affecting drug affinity.

Quantitative Analysis of Macrolide-Ribosome Binding

The affinity of macrolide antibiotics for the ribosome can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with lower values indicating tighter binding. The binding of some macrolides, such as roxithromycin and telithromycin, has been shown to follow a two-step mechanism: an initial rapid, low-affinity binding followed by a slower conformational change to a high-affinity state.

AntibioticOrganismMethodKd (Overall)KT (Initial)KT* (Final)Reference(s)
Roxithromycin E. coliKinetic Analysis20 nM--
Erythromycin E. coliKinetic Analysis36 nM--
Clarithromycin E. coliKinetic Analysis8 nM--
Telithromycin E. coliKinetic & Footprinting-500 nM8.33 nM
Erythromycin S. pneumoniaeEquilibrium Binding4.9 ± 0.6 nM--
Solithromycin S. pneumoniaeEquilibrium Binding5.1 ± 1.1 nM--

Visualizing Macrolide-Ribosome Interactions

Macrolide Binding Site within the 50S Ribosomal Subunit

cluster_ribosome 50S Ribosomal Subunit cluster_interactions Key Interaction Sites NPET Nascent Peptide Exit Tunnel Macrolide Roxithromycin NPET->Macrolide Binding within tunnel PTC Peptidyl Transferase Center PTC->NPET Proximity A2058_A2059 A2058 / A2059 (Domain V) Macrolide->A2058_A2059 H-bonds with desosamine sugar G2505 G2505 Macrolide->G2505 Stabilizing H-bonds A752_U2609 A752 / U2609 (Domain II) Macrolide->A752_U2609 Ketolide-specific interactions L4_L22 L4 / L22 Proteins (Allosteric Effects) L4_L22->A2058_A2059 Conformational influence

Caption: Interaction of roxithromycin with key rRNA nucleotides and proteins in the NPET.

Two-Step Binding Mechanism of Telithromycin

Ribosome_Free Free Ribosome (C) Encounter_Complex Initial Encounter Complex (CA) Ribosome_Free->Encounter_Complex Rapid Binding (KT = 500 nM) Encounter_Complex->Ribosome_Free Dissociation Tight_Complex High-Affinity Complex (C*A) Encounter_Complex->Tight_Complex Slow Isomerization Tight_Complex->Encounter_Complex Slow Dissociation

Caption: The two-step binding model of telithromycin to the E. coli ribosome.

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common method involves quantifying the synthesis of a reporter protein, such as luciferase or a fluorescent protein.

Materials:

  • Cell-free in vitro translation system (e.g., PURExpress®)

  • Reporter mRNA (e.g., SNAPf mRNA)

  • Quenched fluorogenic substrate for the reporter protein

  • Macrolide antibiotic stock solution

  • Nuclease-free water

  • Microplate reader with fluorescence detection

Procedure:

  • Reaction Setup: In a microplate, prepare the in vitro translation reactions. For each reaction, combine the components of the cell-free system according to the manufacturer's instructions.

  • Addition of Antibiotic: Add the macrolide antibiotic to the reactions at a range of concentrations. Include a positive control (no antibiotic) and a negative control (no mRNA).

  • Initiation of Translation: Add the reporter mRNA to all wells except the negative control to start the translation process.

  • Real-Time Monitoring: Place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the fluorescence signal over time. The increase in fluorescence corresponds to the synthesis of the reporter protein.

  • Data Analysis: Plot the end-point fluorescence values as a function of the antibiotic concentration. Normalize the data to the positive and negative controls. Calculate the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

Chemical Footprinting of the Ribosome-Macrolide Complex

Chemical footprinting is used to identify the specific nucleotides in the rRNA that are in close contact with the bound antibiotic. The principle is that the bound drug protects these nucleotides from modification by chemical probes.

Materials:

  • Purified 70S ribosomes or 50S ribosomal subunits

  • Macrolide antibiotic

  • Chemical modifying agent (e.g., dimethyl sulfate - DMS, which modifies accessible adenines and cytosines)

  • Primer extension analysis reagents (reverse transcriptase, radiolabeled or fluorescently labeled DNA primers complementary to a region downstream of the binding site, dNTPs)

  • Polyacrylamide gel electrophoresis (PAGE) equipment

Procedure:

  • Ribosome-Macrolide Complex Formation: Incubate purified ribosomes with the macrolide antibiotic at a concentration sufficient to ensure binding. Include a control sample of ribosomes without the antibiotic.

  • Chemical Modification: Treat both the ribosome-macrolide complex and the control ribosomes with a limited amount of the chemical modifying agent (e.g., DMS). The reaction conditions should be optimized to ensure, on average, no more than one modification per rRNA molecule.

  • RNA Extraction: Stop the modification reaction and purify the rRNA from both samples.

  • Primer Extension: Perform primer extension analysis on the purified rRNA. A labeled primer is annealed to the rRNA and extended by reverse transcriptase. The enzyme will stop at a nucleotide that has been chemically modified.

  • Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing PAGE.

  • Analysis: Compare the band patterns from the antibiotic-treated and control samples. A decrease in the intensity of a band in the antibiotic-treated sample indicates that the corresponding nucleotide was protected from chemical modification by the bound drug, thus identifying a contact point.

X-ray Crystallography of a Ribosome-Macrolide Complex

This technique provides a high-resolution, three-dimensional structure of the antibiotic bound to the ribosome, revealing atomic-level details of the interaction.

Materials:

  • Highly purified and concentrated 70S ribosomes from a suitable bacterial species (e.g., Thermus thermophilus)

  • Macrolide antibiotic

  • Crystallization buffer (containing precipitants like PEG, salts, and buffering agents)

  • Cryo-protectant solution

  • X-ray diffraction equipment (synchrotron source is typically required)

Procedure:

  • Complex Formation: Incubate the purified 70S ribosomes with the macrolide antibiotic at a molar excess to ensure saturation of the binding site.

  • Crystallization: Use the vapor diffusion method (hanging drop or sitting drop) to crystallize the ribosome-macrolide complex. This involves mixing the complex with a crystallization buffer and allowing it to equilibrate against a reservoir of a higher precipitant concentration. This process is often lengthy and requires extensive screening of different conditions.

  • Crystal Harvesting and Cryo-cooling: Once crystals of suitable size and quality are obtained, they are briefly soaked in a cryo-protectant solution and then flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure.

  • Data Collection: Mount the frozen crystal in a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam. The crystal will diffract the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the crystal. The phases of the diffraction pattern are determined using methods like molecular replacement, using a known ribosome structure as a model. The atomic model of the ribosome-macrolide complex is then built into the electron density map and refined to obtain the final high-resolution structure.

This guide provides a foundational understanding of the macrolide ribosomal binding site and the experimental approaches used to study it. The detailed protocols offer a starting point for researchers aiming to investigate the interactions of novel antibiotic compounds with the bacterial ribosome.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Preparation of Lexithromycin Stock Solutions for Research Applications

This document provides a detailed protocol for the preparation of this compound stock solutions intended for laboratory research purposes. The information herein is compiled based on established methodologies for macrolide antibiotics, offering a standardized approach to ensure consistency and accuracy in experimental settings.

Introduction

This compound is a derivative of erythromycin A and functions as an antibacterial agent.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in various research applications, including antimicrobial susceptibility testing and in vitro cellular assays. This protocol outlines the necessary steps, materials, safety precautions, and storage conditions for preparing this compound stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related macrolide antibiotics to guide the preparation and storage of stock solutions.

ParameterThis compoundRoxithromycin (Related Macrolide)Azithromycin (Related Macrolide)Erythromycin (Related Macrolide)
Molecular Weight 762.97 g/mol [1]837.1 g/mol [2]749.0 g/mol [3]733.9 g/mol [4]
Physical Form Powder/SolidSolidCrystalline SolidCrystalline Solid
Solubility Slightly soluble in Chloroform and DMSO~30 mg/mL in Ethanol; ~15 mg/mL in DMSO and DMF~16 mg/mL in Ethanol and DMF; ~5 mg/mL in DMSO~30 mg/mL in Ethanol; ~15 mg/mL in DMSO and DMF
Powder Storage -20°C, under inert atmosphere, hygroscopic-20°C-20°C-20°C
Powder Stability 3 years at -20°C≥ 4 years≥ 4 years≥ 4 years
Solution Storage Solutions are unstable; prepare freshAqueous solutions not recommended for >1 dayAqueous solutions not recommended for >1 dayAqueous solutions not recommended for >1 day

Experimental Protocol: this compound Stock Solution Preparation

This protocol provides two common methods for dissolving macrolide antibiotics. Given that this compound solutions are noted to be unstable, it is recommended to prepare them fresh for each experiment.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol (95-100%), sterile

  • Deionized water, sterile

  • Glacial acetic acid (for Method B)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions
  • This compound should be handled as a hazardous material until more information is available.

  • Always consult the Safety Data Sheet (SDS) for this compound before use.

  • Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation, ingestion, or contact with skin and eyes.

  • Wear appropriate PPE at all times.

Method A: Dissolution in an Organic Solvent (DMSO or Ethanol)

This is the recommended method for preparing a high-concentration stock solution.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Add the required volume of sterile DMSO or ethanol to the tube to achieve the desired stock concentration.

  • Dissolution: Close the tube tightly and vortex until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution, but care should be taken to avoid degradation.

  • Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C in the dark.

Method B: Dissolution in Acidified Aqueous Solution

This method can be used for applications where organic solvents are not suitable.

  • Weighing: Tare a sterile conical tube on an analytical balance. Weigh the desired amount of this compound powder into the tube.

  • Initial Dissolution: Add a small volume (<2.5 µL/mL) of glacial acetic acid dropwise to the powder in deionized water until the compound dissolves.

  • Dilution: Add sterile deionized water to reach the final desired volume and concentration.

  • Usage: This solution should be prepared fresh immediately before use.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution using an organic solvent.

G This compound Stock Solution Workflow A Weigh this compound Powder B Add Sterile Solvent (e.g., DMSO or Ethanol) A->B C Vortex to Dissolve B->C D Complete Dissolution? C->D E Aliquot into Sterile Tubes D->E Yes H Gentle Warming (Optional) D->H No F Store at -20°C, Protected from Light E->F G Solution Ready for Use E->G For Immediate Use H->C

Caption: Workflow for this compound Stock Preparation.

Storage and Stability

  • Solid Form: this compound powder should be stored at -20°C in a desiccator under an inert atmosphere, as it is hygroscopic. The stability in this form is reported to be up to 3 years.

  • Stock Solutions: Solutions of this compound are unstable and should be prepared fresh before use. If storage is unavoidable, organic stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C, protected from light. Aqueous solutions of related macrolides are not recommended for storage longer than one day.

References

Application Notes and Protocols for Lexithromycin (Roxithromycin) in Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lexithromycin (henceforth referred to by its common name, Roxithromycin) in various in vitro cell culture infection models. This document details its dual-action mechanism as both an antibacterial and an anti-inflammatory agent, offering detailed protocols for assessing its efficacy against intracellular pathogens and its impact on host cell responses.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin and azithromycin. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide translocation.[1][2][3] A key feature of Roxithromycin for cell culture infection models is its ability to accumulate to high concentrations within phagocytic cells such as macrophages and polymorphonuclear leukocytes (PMNs), making it particularly effective against intracellular pathogens.[1][3] Beyond its direct antimicrobial activity, Roxithromycin exhibits significant immunomodulatory and anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokine production and modulation of key signaling pathways like NF-κB.

These characteristics make Roxithromycin a valuable tool for studying host-pathogen interactions and for the preclinical assessment of new therapeutic strategies for bacterial infections, especially those involving intracellular bacteria and significant inflammatory responses.

Key Applications in Cell Culture Models

  • Determination of Intracellular Antibacterial Efficacy: Assessing the ability of Roxithromycin to kill bacteria that have invaded and reside within host cells.

  • Modulation of Host Inflammatory Response: Investigating the anti-inflammatory effects of Roxithromycin on infected host cells, including the suppression of cytokine and chemokine production.

  • Analysis of Phagocytic Function: Evaluating the effect of Roxithromycin on the ability of phagocytes to engulf and clear pathogens.

Quantitative Data Summary

The following tables summarize key quantitative data for Roxithromycin in various in vitro models.

Table 1: Antimicrobial Activity of Roxithromycin

Pathogen Model System Parameter Value Reference
Chlamydia trachomatisIn vitroMIC0.05 mg/L
Mycobacterium avium complexHuman MacrophagesIntracellular Killing1-3 log reduction
Staphylococcus aureusHuman MacrophagesIntracellular KillingSignificant at 1/2 MIC

Table 2: Anti-Inflammatory and Cytotoxic Effects of Roxithromycin

Cell Type Stimulant Parameter Effective Concentration Reference
Human Bronchial Epithelial CellsIL-1αIL-8, IL-6, GM-CSF Inhibition1-25 µg/mL
Intestinal Epithelial Cells (HCT116, COLO205)TNF-αIL-8 InhibitionNot specified
Human Bronchial Epithelial CellsIFN-γNeutrophil Adhesion Inhibition1-25 µg/mL
Human Airway Epithelial CellsSulfur MustardCytotoxicity Prevention100 µM

Experimental Protocols

Protocol 1: Intracellular Efficacy of Roxithromycin against Staphylococcus aureus in Macrophages

This protocol outlines a method to determine the ability of Roxithromycin to kill S. aureus that has been internalized by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Staphylococcus aureus strain

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Roxithromycin stock solution

  • Gentamicin

  • Phosphate Buffered Saline (PBS)

  • Sterile water for cell lysis

  • Tryptic Soy Agar (TSA) plates

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed macrophages into a 24-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells per well and incubate overnight to allow for adherence.

  • Bacterial Preparation: Culture S. aureus overnight in Tryptic Soy Broth (TSB). On the day of the experiment, dilute the bacterial culture in complete cell culture medium.

  • Infection: Remove the culture medium from the macrophages and infect with S. aureus at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophages).

  • Phagocytosis: Incubate for 1 hour to allow for phagocytosis of the bacteria.

  • Removal of Extracellular Bacteria: Aspirate the medium and wash the cells three times with PBS. Then, add fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 30-60 minutes to kill extracellular bacteria.

  • Roxithromycin Treatment: Wash the cells again with PBS to remove the gentamicin. Add fresh medium containing various concentrations of Roxithromycin (e.g., 0.5x, 1x, 2x MIC) and a control with no antibiotic.

  • Incubation: Incubate the treated cells for the desired time points (e.g., 2, 6, 24 hours).

  • Quantification of Intracellular Bacteria:

    • At each time point, wash the cells with PBS.

    • Lyse the macrophages with sterile water for 10-15 minutes.

    • Collect the lysate and perform serial dilutions in PBS.

    • Plate the dilutions on TSA plates and incubate overnight at 37°C.

    • Count the number of Colony Forming Units (CFUs) to determine the number of viable intracellular bacteria.

Protocol 2: Assessment of Roxithromycin's Anti-Inflammatory Effects on LPS-Stimulated Macrophages

This protocol is designed to measure the inhibitory effect of Roxithromycin on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or primary monocyte-derived macrophages)

  • Complete cell culture medium

  • Roxithromycin stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Roxithromycin Pre-treatment: Pre-treat the cells with various concentrations of Roxithromycin (e.g., 1, 5, 10, 25 µg/mL) for 1-2 hours. Include a vehicle control.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 6-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 3: Cytotoxicity Assay of Roxithromycin

It is crucial to determine the cytotoxic concentration of Roxithromycin on the host cells to ensure that the observed antibacterial or anti-inflammatory effects are not due to cell death.

Materials:

  • Host cell line (e.g., macrophages or epithelial cells)

  • Complete cell culture medium

  • Roxithromycin stock solution

  • Cell viability assay kit (e.g., MTT, WST-1, or LDH release assay)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Roxithromycin Treatment: Add a range of concentrations of Roxithromycin to the wells. It is advisable to use a broad range initially (e.g., 1 to 200 µg/mL). Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment: Perform the chosen cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway Roxithromycin's Modulation of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Roxithromycin Roxithromycin Roxithromycin->IKK Inhibits (attenuates phosphorylation) DNA DNA NFkB_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription (IL-8, etc.) DNA->Gene_Transcription Initiates Experimental_Workflow Workflow for Assessing Intracellular Efficacy of Roxithromycin cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis seed_cells 1. Seed Macrophages in 24-well plate infect_cells 3. Infect macrophages (MOI 10:1, 1 hr) seed_cells->infect_cells prep_bacteria 2. Prepare overnight culture of S. aureus prep_bacteria->infect_cells kill_extracellular 4. Treat with Gentamicin (kill extracellular bacteria) infect_cells->kill_extracellular treat_roxy 5. Treat with Roxithromycin (various concentrations) kill_extracellular->treat_roxy lyse_cells 6. Lyse macrophages at time points treat_roxy->lyse_cells serial_dilute 7. Perform serial dilutions of lysate lyse_cells->serial_dilute plate_count 8. Plate on agar and count CFU serial_dilute->plate_count analyze_data 9. Determine intracellular bacterial load plate_count->analyze_data

References

Application Notes: Lexithromycin in the Study of Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lexithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin, serves as a valuable tool for researchers and drug development professionals investigating the mechanisms of antibiotic resistance.[1] Structurally and pharmacologically similar to roxithromycin, this compound exerts its antibacterial effect by inhibiting protein synthesis.[2][3] Its primary mode of action involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with peptide translocation and halting bacterial growth.[4][5] Beyond its direct antimicrobial properties, this compound exhibits immunomodulatory effects, influencing cellular signaling pathways implicated in inflammation, which can be relevant in the context of host-pathogen interactions and resistance.

These application notes provide a comprehensive overview of the use of this compound in studying antibiotic resistance, including its mechanism of action, protocols for key experimental assays, and its effects on relevant signaling pathways.

Mechanism of Action and Resistance

This compound, like other macrolide antibiotics, targets the nascent peptide exit tunnel (NPET) on the large ribosomal subunit. By binding to the 23S rRNA component within domain V, it physically obstructs the passage of newly synthesized polypeptide chains, leading to premature dissociation of peptidyl-tRNA from the ribosome.

Bacteria have evolved several mechanisms to counteract the action of macrolide antibiotics, which can be effectively studied using this compound:

  • Target Site Modification: The most common form of resistance involves alterations to the antibiotic's binding site on the ribosome. This is often mediated by Erm-type methyltransferases that methylate a specific adenine residue (A2058) in the 23S rRNA, reducing the drug's binding affinity. Mutations in the 23S rRNA or in ribosomal proteins L4 and L22 can also confer resistance.

  • Active Efflux: Bacteria can actively pump macrolides out of the cell using efflux pumps, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations. This mechanism is a significant contributor to multidrug resistance.

  • Drug Inactivation: Though less common for macrolides, some bacteria can produce enzymes that inactivate the antibiotic.

Applications in Research

This compound is a valuable probe for a variety of research applications in the field of antibiotic resistance:

  • Screening for Novel Antibiotics: It can be used as a reference compound in screens for new antimicrobial agents that target the bacterial ribosome or circumvent existing resistance mechanisms.

  • Investigating Ribosomal Resistance Mechanisms: this compound is instrumental in studying the biochemical and genetic basis of macrolide resistance, including the characterization of mutations in ribosomal RNA and proteins.

  • Evaluating Efflux Pump Activity: Its use in conjunction with efflux pump inhibitors can help elucidate the role of these pumps in conferring resistance to macrolides.

  • Studying Immunomodulatory Effects: The anti-inflammatory properties of this compound, particularly its influence on the NF-κB pathway, can be explored in the context of bacterial infections and the host response.

Data Presentation

The following tables summarize key quantitative data related to the activity of roxithromycin, a close analog of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Roxithromycin Against Common Respiratory Pathogens

PathogenRoxithromycin MIC90 (mg/L)
Streptococcus pneumoniae0.13
Haemophilus influenzae>32.0
Moraxella catarrhalis4.0 - >32.0
Legionella pneumophilaMore effective than erythromycin

Table 2: Clinical Efficacy of Roxithromycin in Comparison to Other Macrolides

ComparisonIndicationClinical Cure Rate (Roxithromycin)Clinical Cure Rate (Comparator)Reference
Roxithromycin vs. AzithromycinAcute Lower Respiratory Tract Infections87.2%91.9%
Roxithromycin vs. AzithromycinAtypical Pneumonia94.3%98.9%
Roxithromycin vs. ClarithromycinCommunity-Acquired Pneumonia81%76%

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile diluent (e.g., broth medium)

  • Multipipettor

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of the 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).

  • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth.

Protocol 2: Ribosome Binding Assay using Fluorescence Polarization

This assay measures the binding of a fluorescently labeled macrolide to the ribosome and its displacement by a competitor, such as this compound.

Materials:

  • Fluorescently labeled erythromycin (e.g., BODIPY-erythromycin)

  • Isolated 70S bacterial ribosomes

  • This compound

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20)

  • 96-well black microtiter plates

  • Fluorescence polarization plate reader

Procedure:

  • Incubate ribosomes at 37°C for 15 minutes and then dilute in binding buffer.

  • For displacement assays, pre-incubate the fluorescently labeled erythromycin with the ribosomes for 30 minutes.

  • Add varying concentrations of this compound to the wells.

  • Incubate the plate at room temperature for 2 hours.

  • Measure fluorescence polarization using a plate reader (excitation at 485 nm and emission at 530 nm).

  • A decrease in fluorescence polarization indicates displacement of the fluorescent probe by this compound.

Protocol 3: Bacterial Efflux Pump Assay using a Fluorescent Dye

This protocol assesses the activity of bacterial efflux pumps by measuring the accumulation of a fluorescent substrate.

Materials:

  • Bacterial culture

  • Fluorescent dye (e.g., Ethidium Bromide or Nile Red)

  • This compound (as a potential efflux pump substrate or inhibitor)

  • Efflux pump inhibitor (e.g., CCCP - Carbonyl cyanide m-chlorophenylhydrazone) as a positive control

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase and wash them.

  • Load the cells with the fluorescent dye in the presence of an efflux pump inhibitor (like CCCP) to maximize intracellular accumulation.

  • Wash the cells to remove the inhibitor and extracellular dye.

  • Resuspend the cells in a buffer containing glucose to energize the efflux pumps.

  • Add this compound at various concentrations to different wells.

  • Monitor the fluorescence over time. A decrease in fluorescence indicates active efflux of the dye. Inhibition of this decrease by this compound suggests it may be an efflux pump substrate or inhibitor.

Protocol 4: Western Blot Analysis of NF-κB Pathway Activation

This protocol details the investigation of this compound's effect on the NF-κB signaling pathway in host cells.

Materials:

  • Host cell line (e.g., macrophages, epithelial cells)

  • This compound

  • Stimulating agent (e.g., TNF-α or LPS)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture host cells and pre-treat with various concentrations of this compound.

  • Stimulate the cells with an inflammatory agent like TNF-α or LPS.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the levels of p65.

Protocol 5: Measurement of Matrix Metalloproteinase-7 (MMP-7) Expression

This protocol outlines how to measure the effect of this compound on the expression of MMP-7, an enzyme involved in tissue remodeling and inflammation.

Materials:

  • Host cell line or tissue samples

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for MMP-7 and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Real-time PCR instrument

  • ELISA kit for MMP-7

Procedure (for qPCR):

  • Treat cells or animals with this compound.

  • Isolate total RNA from the samples.

  • Synthesize cDNA from the RNA.

  • Perform real-time PCR using primers for MMP-7 and a housekeeping gene.

  • Analyze the relative expression of MMP-7 mRNA normalized to the housekeeping gene.

Procedure (for ELISA):

  • Collect cell culture supernatants or tissue lysates after treatment with this compound.

  • Perform an ELISA for MMP-7 according to the manufacturer's instructions.

  • Quantify the concentration of MMP-7 protein in the samples.

Visualizations

Lexithromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Exit_Tunnel Nascent Peptide Exit Tunnel This compound->Exit_Tunnel Blocks Ribosome->Exit_Tunnel Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Leads to Exit_Tunnel->Protein_Synthesis Inhibits

Caption: Mechanism of this compound's antibacterial action.

Experimental_Workflow_MIC A Prepare Serial Dilutions of this compound B Inoculate with Bacterial Suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for Bacterial Growth C->D E Determine MIC D->E

Caption: Workflow for MIC determination.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive NF-κB) IKK->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50-p65 (Active NF-κB) p_IkBa->p50_p65 IκBα Degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p50_p65_nuc->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: this compound's inhibition of the NF-κB pathway.

MMP7_Regulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Host_Cell Host Cell (e.g., Macrophage) Inflammatory_Stimuli->Host_Cell NFkB_AP1 NF-κB / AP-1 Activation Host_Cell->NFkB_AP1 MMP7_Gene MMP-7 Gene Transcription NFkB_AP1->MMP7_Gene MMP7_Protein MMP-7 Protein Expression MMP7_Gene->MMP7_Protein This compound This compound This compound->NFkB_AP1 Inhibits

Caption: Regulation of MMP-7 expression and its inhibition by this compound.

References

Application Notes and Protocols: Macrolide Antibiotics as Research Tools in Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. They are of significant interest to researchers for their specific inhibition of bacterial protein synthesis. This document provides detailed information and protocols on the use of a representative macrolide antibiotic, herein referred to as "Lexithromycin" for illustrative purposes, as a research tool to study and inhibit protein synthesis. The principles and methods described are broadly applicable to other macrolides such as erythromycin and azithromycin.

Macrolides exert their effect by binding to the 50S subunit of the bacterial ribosome, leading to the disruption of protein synthesis.[1] This specific mechanism of action makes them invaluable tools for dissecting the intricacies of ribosomal function and for the development of novel antibacterial agents.

Mechanism of Action

This compound, as a macrolide antibiotic, inhibits protein synthesis by targeting the bacterial ribosome.[2] The binding site is located within the nascent peptide exit tunnel of the 50S ribosomal subunit.[2] This interaction leads to a few key inhibitory events:

  • Peptide Chain Elongation Arrest: By binding within the exit tunnel, the macrolide physically obstructs the passage of the growing polypeptide chain.[1] This steric hindrance prevents the ribosome from translocating along the mRNA, thereby halting protein synthesis.

  • Premature Dissociation of Peptidyl-tRNA: The presence of the macrolide can induce conformational changes in the ribosome, leading to the premature dissociation of the peptidyl-tRNA from the P-site.[3] This results in the release of incomplete polypeptide chains.

  • Inhibition of 50S Subunit Assembly: Some macrolides have been shown to interfere with the assembly of the 50S ribosomal subunit, further reducing the cell's capacity for protein synthesis.

It is important to note that macrolides are considered context-specific inhibitors of translation, meaning their inhibitory activity can depend on the specific amino acid sequence of the nascent polypeptide chain.

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition of Protein Synthesis 50S_subunit->Inhibition Leads to 30S_subunit 30S Subunit mRNA mRNA This compound This compound Binding_Site Nascent Peptide Exit Tunnel This compound->Binding_Site Binds to

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data: In Vitro Inhibition of Protein Synthesis

The following table summarizes the 50% inhibitory concentration (IC50) values for representative macrolide antibiotics against protein synthesis in different bacterial strains. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.

AntibioticOrganismIC50 (µg/mL)Reference
AzithromycinHaemophilus influenzae0.4
ErythromycinHaemophilus influenzae1.5

Experimental Protocols

Protocol 1: Determination of IC50 for Protein Synthesis Inhibition

This protocol outlines a method to determine the concentration of this compound required to inhibit protein synthesis by 50% in a bacterial culture.

Materials:

  • Bacterial strain of interest (e.g., E. coli, H. influenzae)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)

  • This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)

  • Radiolabeled amino acid (e.g., [35S]-Methionine)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Microcentrifuge tubes

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the growth medium with the bacterial strain and grow to mid-log phase (OD600 of 0.4-0.6) in an incubator shaker at the optimal temperature.

  • Antibiotic Dilution Series: Prepare a series of dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations to be tested. Include a no-drug control.

  • Inhibition Assay: a. Aliquot equal volumes of the mid-log phase culture into microcentrifuge tubes. b. Add the different concentrations of this compound to the respective tubes. c. Add the radiolabeled amino acid to each tube at a final concentration of 1-5 µCi/mL. d. Incubate the tubes for a short period (e.g., 30-60 minutes) under the same growth conditions.

  • Protein Precipitation: a. Stop the reaction by adding an equal volume of cold 10% TCA to each tube. b. Incubate on ice for 30 minutes to precipitate the proteins. c. Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. d. Carefully discard the supernatant. e. Wash the pellet with 5% TCA and centrifuge again. Repeat this wash step. f. Resuspend the final pellet in a small volume of a suitable buffer or water.

  • Quantification: a. Transfer the resuspended pellet to a scintillation vial containing scintillation fluid. b. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Plot the CPM values against the corresponding this compound concentrations. b. Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the incorporation of the radiolabeled amino acid compared to the no-drug control.

G Start Start Culture Prepare Bacterial Culture (Mid-log phase) Start->Culture Assay Incubate Culture with This compound & [35S]-Met Culture->Assay Dilutions Prepare this compound Dilution Series Dilutions->Assay Precipitate Precipitate Proteins with TCA Assay->Precipitate Quantify Measure Radioactivity (Scintillation Counting) Precipitate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for determining the IC50 of this compound.

Protocol 2: In Vitro Translation Assay

This protocol uses a cell-free protein synthesis system to directly measure the effect of this compound on translation.

Materials:

  • Commercial E. coli S30 cell-free extract system (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.)

  • DNA template encoding a reporter gene (e.g., luciferase, GFP)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound stock solution

  • Luciferase assay reagent or fluorescence plate reader

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, set up the cell-free protein synthesis reactions according to the manufacturer's instructions.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a no-drug control and a positive control inhibitor if available.

  • Initiation: Add the DNA template to initiate the transcription and translation reactions.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30-37°C) for the specified time (e.g., 1-2 hours).

  • Detection:

    • For a luciferase reporter, add the luciferase assay reagent and measure luminescence using a plate reader.

    • For a GFP reporter, measure fluorescence using a fluorescence plate reader.

  • Data Analysis: Plot the reporter signal against the this compound concentration to determine the inhibitory effect.

Signaling Pathway Considerations

While the primary target of this compound is the bacterial ribosome, the inhibition of protein synthesis can have downstream effects on various cellular signaling pathways. For instance, in bacteria, the stringent response is a key signaling pathway that is activated by amino acid starvation and can be influenced by ribosome-acting antibiotics. In eukaryotic systems, off-target effects of antibiotics, although less common for macrolides, could potentially interfere with signaling pathways like NF-κB, which is involved in inflammation. When using this compound as a research tool, it is important to consider these potential indirect effects and design appropriate controls.

G This compound This compound Protein_Synthesis Bacterial Protein Synthesis This compound->Protein_Synthesis Inhibits Cellular_Processes Essential Cellular Processes Protein_Synthesis->Cellular_Processes Required for Stringent_Response Stringent Response (Signaling Pathway) Protein_Synthesis->Stringent_Response Can influence Bacterial_Growth Inhibition of Bacterial Growth Cellular_Processes->Bacterial_Growth Leads to

Caption: Relationship of this compound to a key bacterial signaling pathway.

Conclusion

This compound and other macrolide antibiotics are powerful and specific tools for the study of bacterial protein synthesis. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize these compounds in their investigations. Careful consideration of the experimental design, including appropriate controls and concentration ranges, will ensure the generation of reliable and interpretable data. The context-specific nature of macrolide inhibition also presents an exciting avenue for further research into the dynamic process of ribosomal translation.

References

In Vivo Animal Model Studies of Macrolide Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific antibiotic named "Lexithromycin" is not available in the public domain. The following application notes and protocols are based on in vivo studies of other well-characterized macrolide antibiotics, primarily Azithromycin and Roxithromycin, to provide a representative example of the requested content.

Introduction

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring. They are effective against a broad spectrum of gram-positive and some gram-negative bacteria.[1][2] Beyond their antimicrobial properties, certain macrolides also exhibit anti-inflammatory and immunomodulatory effects.[3] In vivo animal models are crucial for the preclinical evaluation of new macrolide antibiotics, providing essential data on their pharmacokinetic/pharmacodynamic (PK/PD) profiles, efficacy in various infection models, and overall safety and toxicology.[4][5]

These application notes provide a summary of quantitative data from in vivo animal studies of representative macrolides and detail the experimental protocols for key assessments.

Data Presentation: Quantitative In Vivo Data for Representative Macrolides

The following tables summarize key pharmacokinetic, efficacy, and toxicology data from in vivo studies in various animal models.

Table 1: Pharmacokinetic Parameters of Representative Macrolides in Animal Models
Animal ModelMacrolideDose & RouteCmax (µg/mL)AUC (µg·h/mL)T½ (hours)Tissue/Plasma RatioReference
DogsRoxithromycin20 mg/kg IV----
Mice, Rats, Dogs, MonkeysAzithromycinOral--Uniformly long13.6 - 137
HumansRoxithromycin150 mg Oral--~12-

Note: Specific Cmax and AUC values were not provided in all abstracts. The data highlights the high tissue penetration of azithromycin.

Table 2: Efficacy of Representative Macrolides in Animal Infection Models
Animal ModelInfection ModelMacrolideDose RegimenEfficacy EndpointOutcomeReference
GerbilsH. influenzae Middle Ear InfectionAzithromycinOralBacterial ClearanceEffective
MiceS. aureus Thigh InfectionAzithromycinOralBacterial Load ReductionEffective
MiceToxoplasma gondiiAzithromycin200 mg/kg/day OralSurvival Rate100% survival
MiceToxoplasma gondiiRoxithromycin-Survival RateLess effective than Azithromycin
RatsSulfur Mustard Inhalation InjuryRoxithromycin40 mg/kg OralReduction in Lung InjurySignificant improvement
Table 3: Toxicology Profile of Representative Macrolides in Animal Models
Animal ModelMacrolideStudy DurationDoseKey FindingsReference
Rats & DogsErythromycin Derivatives4-5 days, 28 days, 6 monthsVariousEC and EE were hepatotoxic in dogs.
MiceAzithromycinSingle dose & short-termUp to 200 mg/kg OralNo evidence of mutagenicity or chromosomal aberrations.
PoultryRoxithromycin & Ciprofloxacin5 daysTherapeutic DosesConcurrent administration appears safe.

Experimental Protocols

Detailed methodologies for key in vivo experiments are outlined below.

Protocol 1: Murine Model of Acute Toxoplasmosis Efficacy Study

Objective: To evaluate the in vivo efficacy of a macrolide antibiotic against an acute Toxoplasma gondii infection in mice.

Materials:

  • NMRI mice

  • Tachyzoites of the RH strain of Toxoplasma gondii

  • Test macrolide (e.g., Azithromycin)

  • Control vehicle

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimation: Acclimate NMRI mice to laboratory conditions for at least one week prior to the experiment.

  • Infection: Infect mice intraperitoneally with 200 tachyzoites of the virulent RH strain of T. gondii.

  • Treatment:

    • Initiate treatment 24 hours post-infection.

    • Administer the test macrolide (e.g., 200 mg/kg Azithromycin) orally once or twice daily for ten consecutive days.

    • A control group should receive the vehicle alone.

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a predefined period (e.g., 30 days).

  • Endpoint: The primary endpoint is the survival rate of the treated mice compared to the control group.

Protocol 2: Pharmacokinetic Study in Beagle Dogs

Objective: To determine the pharmacokinetic profile of a macrolide antibiotic in dogs.

Materials:

  • Healthy beagle dogs

  • Test macrolide (e.g., Roxithromycin)

  • Intravenous and/or oral dosing formulations

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Fast the dogs overnight before drug administration.

  • Dosing: Administer a single intravenous dose of the macrolide (e.g., 20 mg/kg Roxithromycin). For oral bioavailability studies, a separate oral dosing arm is required.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from a peripheral vein.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the macrolide using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 3: In Vivo Micronucleus Assay for Genotoxicity

Objective: To assess the potential of a macrolide antibiotic to induce chromosomal damage in mouse bone marrow.

Materials:

  • Male and female mice

  • Test macrolide (e.g., Azithromycin)

  • Positive control (a known mutagen)

  • Negative control (vehicle)

  • Fetal bovine serum

  • Microscope slides, staining reagents

Procedure:

  • Dosing: Administer a single oral dose of the macrolide (e.g., 200 mg/kg Azithromycin) to the mice. Include positive and negative control groups.

  • Sample Collection: Sacrifice the mice at 6, 24, and 48 hours after dosing.

  • Bone Marrow Extraction: Isolate bone marrow from the femurs.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Score the number of micronucleated PCEs per 1000 PCEs to determine the frequency of chromosomal aberrations.

  • Data Analysis: Statistically compare the frequency of micronucleated PCEs in the treated groups to the negative control group.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint A Animal Acclimation B Infection with Pathogen A->B C Treatment Group (Macrolide) B->C D Control Group (Vehicle) B->D E Daily Observation C->E D->E F Data Collection (e.g., Survival, Bacterial Load) E->F G Statistical Analysis F->G

Caption: Workflow for a typical in vivo efficacy study in an animal infection model.

Hypothetical Signaling Pathway for Macrolide Anti-inflammatory Effects

G A Macrolide B Immune Cell (e.g., Macrophage) A->B Enters C NF-κB Pathway B->C Inhibits D Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) C->D Regulates E Reduced Inflammation D->E

Caption: Postulated mechanism of macrolide-mediated anti-inflammatory effects.

References

Application Notes and Protocols for Roxithromycin in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Lexithromycin" did not yield specific results in scientific literature. It is presumed that this is a typographical error and the intended subject is Roxithromycin , a semi-synthetic macrolide antibiotic. This document will focus on Roxithromycin as a representative macrolide for targeted drug delivery research.

Introduction

Roxithromycin, a macrolide antibiotic, is primarily known for its bacteriostatic activity against a wide range of bacteria by inhibiting protein synthesis.[1] Beyond its antimicrobial properties, Roxithromycin and other macrolides possess significant immunomodulatory and anti-inflammatory effects, making them attractive candidates for targeted drug delivery in various inflammatory diseases.[2][3][4] Encapsulating Roxithromycin into nanoparticles can enhance its therapeutic efficacy by improving solubility, enabling targeted delivery to specific sites, and providing controlled release, thereby reducing systemic side effects.[5]

Mechanism of Action

Roxithromycin's primary antibacterial mechanism involves binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis. Its immunomodulatory effects are multifactorial and include the suppression of pro-inflammatory cytokines like IL-1, IL-6, IL-8, and TNF-α. This is achieved, in part, by inhibiting the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Data Presentation: Physicochemical Properties of Roxithromycin Nanoparticles

The following tables summarize quantitative data from studies on Roxithromycin-loaded nanoparticles, providing a comparative overview of different formulations.

Table 1: Roxithromycin-Loaded PEG-PLGA Nanoparticles

Formulation (Drug:Polymer Ratio)Mean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDDrug Loading (%) ± SDEntrapment Efficiency (%) ± SD
1:10150 ± 1.20.11 ± 0.01-1.9 ± 0.118.0 ± 0.580.0 ± 6.5
1:5175 ± 2.50.15 ± 0.02-2.1 ± 0.1510.0 ± 0.875.0 ± 5.0
1:3200 ± 3.10.18 ± 0.03-2.5 ± 0.2013.0 ± 1.070.0 ± 4.2

Table 2: Roxithromycin-Loaded Solid Lipid Nanoparticles (SLN)

FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDIncorporation Efficiency (%) ± SD
ROX-SLN172 ± 20.237 ± 0.007-31.68 ± 3.1082.1 ± 3.0

Experimental Protocols

Preparation of Roxithromycin-Loaded PEG-PLGA Nanoparticles

This protocol is based on the solvent evaporation method.

Materials:

  • Roxithromycin (ROX) powder

  • Poly(lactic-co-glycolic acid) (PLGA) or PEGylated PLGA (PEG-PLGA)

  • Dichloromethane (DCM)

  • Acetone

  • Polyvinyl alcohol (PVA) or Polyvinylpyrrolidone (PVP) as a surfactant

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve known amounts of Roxithromycin and PEG-PLGA polymer in a mixture of DCM and acetone (e.g., 1 ml of 3:10 DCM:acetone). Stir until fully dissolved.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 0.5% w/v PVP in 6.7 ml of deionized water).

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify by sonication using a probe sonicator. A typical setting is an amplitude of 10 for 5 minutes.

  • Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer and stir gently at room temperature for approximately 5 hours to allow for the complete evaporation of the organic solvents (DCM and acetone).

  • Nanoparticle Collection: The nanoparticles are formed as the solvent evaporates. Collect the nanoparticle suspension and wash it to remove excess surfactant and unencapsulated drug. This is typically done by centrifugation (e.g., 15,000 rpm for 20 minutes), followed by removal of the supernatant and resuspension of the nanoparticle pellet in deionized water. Repeat the washing step three times.

  • Lyophilization (Optional): For long-term storage, the washed nanoparticles can be lyophilized (freeze-dried) to obtain a dry powder.

In Vitro Drug Release Study

This protocol uses the dialysis bag method to assess the release of Roxithromycin from nanoparticles.

Materials:

  • Roxithromycin-loaded nanoparticle suspension

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12 kDa)

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.2 (to simulate physiological and endosomal pH, respectively)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Transfer a known amount of the Roxithromycin-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (e.g., 50 mL of PBS, pH 7.4) in a beaker.

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the concentration of Roxithromycin in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the cumulative percentage of drug released at each time point. An initial burst release is often observed, followed by a sustained release phase.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of Roxithromycin-loaded nanoparticles on a selected cell line.

Materials:

  • Cell line of interest (e.g., macrophages, epithelial cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Roxithromycin-loaded nanoparticle suspension (sterilized by filtration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the nanoparticle suspension in culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include wells with untreated cells as a negative control and a vehicle control (nanoparticles without the drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT stock solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

G cluster_0 Experimental Workflow for Roxithromycin Nanoparticle Development prep 1. Nanoparticle Preparation (Solvent Evaporation) char 2. Physicochemical Characterization (Size, Zeta, Drug Loading) prep->char release 3. In Vitro Drug Release (Dialysis Method) char->release invitro 4. In Vitro Cell Studies (MTT Assay) release->invitro invivo 5. In Vivo Animal Studies (Efficacy & Biodistribution) invitro->invivo

Experimental workflow for developing Roxithromycin nanoparticles.

G cluster_1 Inhibition of NF-κB Signaling by Macrolides TNF Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation TNF->IKK IkB Phosphorylation & Degradation of IκB-α IKK->IkB NFkB_release NF-κB Release & Nuclear Translocation IkB->NFkB_release Gene Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFkB_release->Gene Roxithromycin Roxithromycin Roxithromycin->IkB Inhibits

Roxithromycin's inhibition of the NF-κB signaling pathway.

G cluster_2 Cellular Uptake Pathways for Nanoparticles NP Roxithromycin Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macro Macropinocytosis NP->Macro Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macro->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape

Common cellular uptake mechanisms for nanoparticles.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Lexithromycin (Roxithromycin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin, commonly known as Roxithromycin, is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections, including those of the respiratory tract, urinary tract, and soft tissues.[1] Accurate and sensitive quantification of Roxithromycin and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analysis of Roxithromycin and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of Roxithromycin and its metabolites.

Table 1: Mass Spectrometry Parameters for Roxithromycin and its Internal Standard

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Internal Standard
Roxithromycin837.5679.522Roxithromycin-d7 or Clarithromycin
Roxithromycin-d7844.5686.522-
Clarithromycin748.5590.519-

Note: Collision energy may require optimization depending on the instrument used.

Table 2: Predicted Mass Spectrometry Parameters for Major Roxithromycin Metabolites

MetaboliteMolecular FormulaPrecursor Ion (Q1) m/z [M+H]⁺Predicted Product Ion (Q3) m/zRationale for Predicted Q3
Descladinose RoxithromycinC₃₃H₆₂N₂O₁₂679.4521.4Loss of the desosamine sugar
N-monodemethyl RoxithromycinC₄₀H₇₄N₂O₁₅823.5665.5Loss of the cladinose sugar
N-didemethyl RoxithromycinC₃₉H₇₂N₂O₁₅809.5651.5Loss of the cladinose sugar

Disclaimer: The product ions (Q3) and corresponding collision energies for the metabolites are predicted based on the fragmentation of the parent compound and require empirical optimization for quantitative analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Roxithromycin from human plasma or serum.

Materials:

  • Human plasma/serum samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., Roxithromycin-d7 in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to the tube to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 30% B (re-equilibration)

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow (Nitrogen):

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Liquid Chromatography Separation Inject->LC MS Mass Spectrometry Detection (MRM) LC->MS Data Data Acquisition and Analysis MS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of Roxithromycin.

Mechanism of Action of Roxithromycin

G Roxithromycin Roxithromycin Ribosome Bacterial 50S Ribosomal Subunit Roxithromycin->Ribosome targets Binding Binds to 23S rRNA Ribosome->Binding Translocation Inhibition of Peptide Translocation Binding->Translocation Protein_Synthesis Inhibition of Protein Synthesis Translocation->Protein_Synthesis Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Growth_Inhibition

Caption: Mechanism of action of Roxithromycin in inhibiting bacterial protein synthesis.

Metabolic Pathway of Roxithromycin

G Roxithromycin Roxithromycin Metabolism Hepatic Metabolism (CYP450) Roxithromycin->Metabolism Descladinose Descladinose Roxithromycin (Major Metabolite) Metabolism->Descladinose Hydrolysis N_mono N-monodemethyl Roxithromycin (Minor Metabolite) Metabolism->N_mono N-Demethylation N_di N-didemethyl Roxithromycin (Minor Metabolite) N_mono->N_di N-Demethylation

Caption: Major metabolic pathways of Roxithromycin.[2]

References

Lexithromycin for Microbiological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin, a semi-synthetic macrolide antibiotic, is a derivative of erythromycin.[1] It is also known by its synonym, Roxithromycin.[2][3] Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain.[1] This action is primarily bacteriostatic, but it can exhibit bactericidal properties at higher concentrations.[2] this compound has demonstrated a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria. It is a valuable tool for in vitro studies of antimicrobial activity, including susceptibility testing, mechanism of action studies, and the evaluation of anti-biofilm potential.

Mechanism of Action

This compound exerts its antimicrobial effect by targeting the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the 50S ribosomal subunit, which is responsible for peptide bond formation and the elongation of the growing polypeptide chain. By binding to the 23S rRNA component within the 50S subunit, this compound effectively blocks the polypeptide exit tunnel. This obstruction prevents the nascent polypeptide chain from proceeding, leading to a premature termination of protein synthesis. The inhibition of essential protein production ultimately halts bacterial growth and replication.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Polypeptide_Chain Growing Polypeptide Chain 50S_subunit->Polypeptide_Chain Blocks Exit Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_subunit->Protein_Synthesis_Inhibition Leads to 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to mRNA mRNA mRNA->30S_subunit Translates Bacterial_Growth_Arrest Bacterial Growth Arrest Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Caption: Mechanism of action of this compound.

Antibacterial Spectrum and Susceptibility

This compound has demonstrated in vitro activity against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes reported MIC values for Roxithromycin (this compound) against various microorganisms.

MicroorganismMIC Range (µg/mL)Reference(s)
Staphylococcus aureus≤ 1.0 - > 2.0
Streptococcus pneumoniae≤ 0.5 - > 1.0
Streptococcus pyogenes≤ 0.5 - > 1.0
Streptococcus spp. (Group A, B, C, G)≤ 0.5 - > 1.0
Haemophilus influenzae≤ 1.0 - > 16
Moraxella catarrhalisVaries

Note: Susceptibility testing standards and interpretive criteria are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Researchers should consult the latest guidelines from these bodies for the most current breakpoints.

Application 1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

G Start Start Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound Serial_Dilution Perform 2-fold Serial Dilutions of this compound in a 96-well plate with broth Prepare_this compound->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or use a plate reader Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO or ethanol)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile tubes for dilution

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Plate reader (optional)

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known weight of this compound powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in sterile broth to a working stock concentration (e.g., 128 µg/mL).

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first column of wells, resulting in the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. This will bring the total volume in each well to 200 µL and dilute the antibiotic concentrations to their final test values.

  • Controls:

    • Growth Control: A well containing 200 µL of broth and the bacterial inoculum without any antibiotic.

    • Sterility Control: A well containing 200 µL of broth only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) using a plate reader.

Application 2: Time-Kill Kinetic Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Experimental Protocol: Time-Kill Assay

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (logarithmic growth phase) Start->Prepare_Inoculum Expose_Bacteria Expose bacteria to different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) Prepare_Inoculum->Expose_Bacteria Sample_Collection Collect aliquots at specific time points (e.g., 0, 2, 4, 8, 24h) Expose_Bacteria->Sample_Collection Serial_Dilution_Plating Perform serial dilutions and plate on agar Sample_Collection->Serial_Dilution_Plating Incubate_Plates Incubate plates at 37°C for 18-24 hours Serial_Dilution_Plating->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for a time-kill kinetic assay.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Sterile broth

  • Sterile tubes or flasks

  • Shaking incubator

  • Micropipettes and sterile tips

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Grow the test bacterium in broth to the early to mid-logarithmic phase of growth.

  • Prepare Test Solutions: In sterile flasks or tubes, prepare solutions of this compound in broth at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control flask with no antibiotic.

  • Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

Application 3: Anti-Biofilm Activity Assessment

This compound has been shown to possess anti-biofilm activity, which can be assessed using the crystal violet staining method.

Experimental Protocol: Crystal Violet Biofilm Assay

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Incubate_Biofilm Incubate bacteria in a 96-well plate with varying concentrations of This compound to form biofilms Prepare_Inoculum->Incubate_Biofilm Wash_Plate Gently wash the plate to remove planktonic cells Incubate_Biofilm->Wash_Plate Stain_Biofilm Stain the remaining biofilm with crystal violet Wash_Plate->Stain_Biofilm Wash_Excess_Stain Wash away excess stain Stain_Biofilm->Wash_Excess_Stain Solubilize_Stain Solubilize the stain from the biofilm with ethanol or acetic acid Wash_Excess_Stain->Solubilize_Stain Measure_Absorbance Measure the absorbance (e.g., at 570 nm) Solubilize_Stain->Measure_Absorbance Analyze_Results Compare absorbance values to determine biofilm inhibition Measure_Absorbance->Analyze_Results End End Analyze_Results->End

Caption: Workflow for crystal violet anti-biofilm assay.

Materials:

  • This compound

  • Bacterial culture

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile broth (e.g., Tryptic Soy Broth supplemented with glucose)

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or 30% acetic acid

  • PBS or sterile saline

  • Plate reader

Procedure:

  • Prepare Inoculum: Grow the test bacterium overnight in a suitable broth. Dilute the culture to a standardized concentration (e.g., 1:100 in fresh broth).

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

    • Add 100 µL of broth containing serial dilutions of this compound to the respective wells. Include a growth control with no antibiotic.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently aspirate the medium from each well and wash the wells twice with 200 µL of sterile PBS or saline to remove planktonic (non-adherent) bacteria.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS or saline to remove excess stain.

  • Solubilization:

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

    • Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of approximately 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion

This compound (Roxithromycin) is a versatile macrolide antibiotic for various microbiological research applications. The protocols provided herein offer standardized methods for assessing its antimicrobial and anti-biofilm properties. Researchers should adhere to established guidelines and maintain appropriate controls to ensure the validity and reproducibility of their results.

References

Troubleshooting & Optimization

Technical Support Center: Lexithromycin Degradation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lexithromycin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the degradation pathways and byproducts of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, a macrolide antibiotic, is susceptible to degradation under various stress conditions. The primary degradation pathways include:

  • Acidic Hydrolysis: Degradation in acidic conditions is a significant pathway. This process can lead to the hydrolysis of the cladinose sugar and the lactone ring.[1][2]

  • Alkaline Hydrolysis: this compound is also susceptible to degradation in alkaline environments.[3][4]

  • Oxidative Degradation: Oxidation, for instance with hydrogen peroxide, can lead to the formation of various degradation products.[3] The tertiary amine and oxime side chain are susceptible to attack by hydroxyl radicals.

  • Photocatalytic Degradation: In the presence of a photosensitizer like TiO2 and near-UV light, this compound can undergo photocatalytic degradation.

  • Thermal Degradation: While generally more stable under thermal stress compared to hydrolytic conditions, elevated temperatures can contribute to degradation.

Q2: What are the known degradation byproducts of this compound?

Several degradation products of this compound have been identified, primarily through techniques like UPLC-MS/MS. Under oxidative stress (UV/H2O2), ten degradation products have been tentatively identified. The formation of these byproducts often results from:

  • Hydrolysis of the cladinose sugar.

  • Cleavage of the lactone ring.

  • N-dealkylation of the amino sugar (a minor pathway).

  • Attack on the oxygen linking the lactone ring and the cladinose moiety.

  • Modifications to the tertiary amine and oxime side chain.

Q3: How does pH affect the stability of this compound?

The pH of the solution is a critical factor in the stability of this compound. It is particularly unstable in acidic conditions, such as those found in simulated gastric fluid, where it undergoes rapid degradation. The degradation rate also increases with a higher pH in certain oxidative processes.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound stability studies.

  • Possible Cause 1: Improper control of experimental conditions.

    • Solution: Ensure precise control of pH, temperature, and light exposure. Use calibrated equipment and freshly prepared solutions. For hydrolytic studies, maintain a constant pH using appropriate buffers. For photostability studies, control the wavelength and intensity of the light source.

  • Possible Cause 2: Variability in the analytical method.

    • Solution: Validate your analytical method according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity. Ensure the method is stability-indicating, meaning it can separate the intact drug from its degradation products.

  • Possible Cause 3: Interaction with excipients or container materials.

    • Solution: Investigate potential interactions between this compound and other components in the formulation. When using infusion devices, confirm that the material of the device does not adversely affect the stability of the drug solution.

Issue 2: Difficulty in separating this compound from its degradation products using HPLC.

  • Possible Cause 1: Suboptimal chromatographic conditions.

    • Solution: Optimize the HPLC method. Experiment with different mobile phase compositions, pH, columns, and flow rates. A common approach is reversed-phase chromatography using a C18 column. Refer to the experimental protocols section for examples of established HPLC methods.

  • Possible Cause 2: Co-elution of degradation products.

    • Solution: If peaks are not well-resolved, consider using a different stationary phase or a gradient elution method. Employing a mass spectrometer (LC-MS) can help to identify and confirm the presence of different compounds even if they are not perfectly separated chromatographically.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/DetailsTemperatureDurationObservationsReference
Acidic Hydrolysis 0.1 M and 1.0 M HClRoom Temperature24 hoursSignificant degradation observed.
Alkaline Hydrolysis 0.1 M and 1.0 M NaOHRoom Temperature24 hoursComplete degradation in 1.0 M NaOH at 75°C.
Oxidative Degradation 3% and 15% H₂O₂Room Temperature & 75°C24 hours (RT), 30 min (75°C)Sensitive to H₂O₂ at elevated temperatures.
Thermal Degradation Dry Heat100°C6 and 24 hoursHighly stable.
Photolytic Degradation UV radiation (254 and 360 nm)-6 and 24 hoursHighly stable in solid state.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a representative example for the analysis of this compound and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: ODS C18 (150 x 4.6 mm i.d.).

  • Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), adjusted to pH 4.5.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Temperature: Ambient.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

    • For forced degradation studies, subject the this compound solution to the desired stress conditions (e.g., acid, base, peroxide).

    • Neutralize the samples if necessary and dilute with the mobile phase to a suitable concentration (e.g., within the range of 10.0-150.0 µg/mL).

    • Filter the samples through a 0.45 µm membrane filter before injection.

  • Analysis: Inject the prepared samples into the HPLC system and record the chromatograms. The retention time for this compound should be determined using a standard solution. Degradation is indicated by a decrease in the peak area of the parent drug and the appearance of new peaks.

Mandatory Visualizations

Lexithromycin_Degradation_Pathways cluster_conditions Stress Conditions cluster_byproducts Degradation Byproducts This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Alkaline Hydrolysis This compound->Base Oxidation Oxidative Stress This compound->Oxidation Photo Photocatalytic Degradation This compound->Photo DP1 Hydrolyzed Cladinose Acid->DP1 DP2 Lactone Ring Cleavage Products Acid->DP2 Base->DP2 DP3 N-dealkylated Products Base->DP3 DP4 Oxidized Side-Chain Products Oxidation->DP4 Photo->DP1 Photo->DP2

Caption: Major degradation pathways of this compound under different stress conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Stock->Stress Dilute Neutralize and Dilute Sample Stress->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject Sample into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 215 nm) Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Quantify Quantify Peak Areas (this compound & Byproducts) Chromatogram->Quantify Assess Assess Stability Quantify->Assess

Caption: General workflow for a stability-indicating HPLC analysis of this compound.

References

Lexithromycin Solubility and Experimental Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a semi-synthetic macrolide antibiotic, a derivative of erythromycin.[1] It is characterized by improved hydrophobicity and pH stability compared to erythromycin, which contributes to better in vivo absorption.[2] It functions by inhibiting protein synthesis in bacteria by binding to the ribosome.[2] Key properties include:

  • Appearance: White to Off-White Solid[2]

  • Storage: Hygroscopic; should be stored at -20°C under an inert atmosphere.[2]

  • Stability: Solutions are generally unstable and should be prepared fresh.

Q2: What is the known solubility of this compound in common laboratory solvents?

Direct quantitative solubility data for this compound is limited. However, it is known to be slightly soluble in chloroform and DMSO. For practical experimental purposes, the solubility of structurally similar macrolides like Roxithromycin and Azithromycin can provide a useful starting point.

Quantitative Solubility Data for Related Macrolides

SolventRoxithromycinAzithromycinErythromycin
Ethanol ~30 mg/mL~16 mg/mL~30 mg/mL
DMSO ~15 mg/mL~5 mg/mL~15 mg/mL
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL~0.5 mg/mL~0.5 mg/mL
Water Sparingly solubleSparingly soluble2 mg/mL

Note: This data is for related compounds and should be used as an estimate for this compound. Empirical determination of this compound's solubility in your specific experimental system is recommended.

Troubleshooting Common Solubility Issues

Q1: I'm having trouble dissolving this compound in aqueous buffers for my cell-based assays. What can I do?

This is a common issue due to the hydrophobic nature of macrolides. Here is a suggested workflow to address this:

G start Start: Undissolved this compound in Aqueous Buffer stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO or Ethanol). start->stock dilute Serially dilute the stock solution into your aqueous buffer or cell culture medium. stock->dilute vortex Vortex or sonicate the diluted solution. dilute->vortex precipitate Observe for precipitation. vortex->precipitate success Solution is clear. Proceed with experiment. precipitate->success No troubleshoot Precipitation occurs. Troubleshoot further. precipitate->troubleshoot Yes cosolvent Option 1: Use a co-solvent system. (e.g., 1:1 Ethanol:PBS) troubleshoot->cosolvent complexation Option 2: Employ solubility enhancers. (e.g., Cyclodextrins) troubleshoot->complexation ph_adjust Option 3: Adjust the pH of the buffer. troubleshoot->ph_adjust

Caption: Troubleshooting workflow for dissolving this compound.

Q2: My this compound precipitates out of solution during my experiment. How can I prevent this?

Precipitation can occur due to changes in temperature, pH, or solvent composition.

  • Maintain Consistent Temperature: Ensure your experimental conditions match the temperature at which you prepared your this compound solution.

  • pH Stability: Macrolide solubility can be pH-dependent. Ensure the pH of your experimental medium is stable and compatible with your dissolved compound.

  • Avoid High Concentrations: If possible, work with the lowest effective concentration of this compound to reduce the likelihood of precipitation.

  • Use of Surfactants: A small amount of a biocompatible surfactant (e.g., Tween 80) can sometimes help maintain solubility in aqueous solutions.

Detailed Experimental Protocols for Solubility Enhancement

For experiments requiring higher concentrations of this compound in aqueous media, the following methods, adapted from protocols for other macrolides, can be employed.

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.

Materials:

  • This compound powder

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve the desired amount of β-CD or HP-β-CD in deionized water with stirring. A common starting concentration is 1-5% (w/v).

  • Add this compound: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.

  • Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Determine Concentration: The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

Protocol 2: Formulation of a Solid Dispersion

Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance dissolution rates.

Materials:

  • This compound powder

  • A hydrophilic carrier (e.g., Soluplus®, Mannitol, or Polyethylene Glycol (PEG) 6000)

  • Organic solvent (e.g., methanol or ethanol)

  • Rotary evaporator or vacuum oven

Methodology (Solvent Evaporation Method):

  • Dissolve Components: Dissolve both this compound and the chosen hydrophilic carrier in a suitable organic solvent.

  • Mix Thoroughly: Ensure both components are completely dissolved and the solution is homogeneous.

  • Evaporate Solvent: Remove the solvent using a rotary evaporator under reduced pressure.

  • Dry the Dispersion: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverize and Sieve: The dried solid dispersion can be pulverized into a fine powder and sieved to obtain a uniform particle size. This powder can then be used for dissolution studies or incorporated into other formulations.

This compound's Mechanism of Action and Signaling Pathways

This compound, like other macrolide antibiotics, primarily exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby blocking the exit of the growing polypeptide chain.

Beyond its antibiotic properties, macrolides are also recognized for their immunomodulatory effects. These effects are often attributed to the inhibition of key inflammatory signaling pathways, such as the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways.

G cluster_bacterial Bacterial Cell cluster_host Host Immune Cell ribosome 50S Ribosomal Subunit protein Protein Synthesis ribosome->protein Elongation receptor Cell Surface Receptor (e.g., TLR) erk ERK Pathway receptor->erk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokine Production erk->cytokines nfkb->cytokines This compound This compound This compound->erk Inhibits This compound->nfkb Inhibits lexithromycin_bacterial This compound lexithromycin_bacterial->protein Inhibits

Caption: Dual action of this compound on bacterial and host cells.

References

Technical Support Center: Lexithromycin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Lexithromycin.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis has a low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in this compound synthesis can stem from several factors. A common issue is the degradation of the macrolide ring under acidic conditions. Macrolide antibiotics like this compound are known to be unstable in acidic environments, which can lead to the hydrolysis of the cladinose sugar or the lactone ring.[1][2]

To troubleshoot this, consider the following:

  • pH Control: Ensure that the pH of your reaction mixture is maintained in the optimal range. For many reactions involving macrolides, a neutral to slightly alkaline condition is preferred.

  • Reaction Temperature: Elevated temperatures can accelerate degradation pathways.[3] Running the reaction at the recommended temperature and avoiding localized heating is crucial.

  • Quality of Starting Materials: The purity of your starting materials, such as erythromycin derivatives, can significantly impact the reaction's efficiency.[4] Using highly pure and well-characterized starting materials is recommended.

  • Moisture Content: The presence of water can lead to hydrolysis.[1] Using anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) can prevent this.

Q2: I am observing an unexpected peak in my HPLC chromatogram after this compound synthesis. How can I identify this unknown impurity?

A2: The presence of unexpected peaks in your HPLC chromatogram indicates the formation of impurities. These can be unreacted starting materials, intermediates, by-products, or degradation products. For structural identification, a combination of chromatographic and spectroscopic techniques is highly effective.

A recommended approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation of the impurity from your main product while providing valuable information about its molecular weight. Further fragmentation analysis (MS/MS) can help in elucidating the structure of the unknown compound.

Q3: What are some of the most common contaminants I should be aware of during this compound synthesis?

A3: Common contaminants in the synthesis of macrolide antibiotics like this compound can be broadly categorized as organic, inorganic, and residual solvents.

  • Organic Impurities: These are the most common and can include:

    • Starting materials and intermediates: Incomplete reactions can leave residual starting materials or intermediates in your final product.

    • By-products: Side reactions can lead to the formation of undesired compounds. For instance, N-demethylated impurities of erythromycin derivatives have been reported.

    • Degradation products: As mentioned, this compound can degrade under various stress conditions like heat, light, and acidic or basic environments.

  • Inorganic Impurities: These can arise from reagents, catalysts, or manufacturing equipment.

  • Residual Solvents: Solvents used during the synthesis or purification steps may not be completely removed.

A study on the related compound Roxithromycin identified as many as nineteen different impurities, highlighting the complexity of potential contaminants.

Troubleshooting Guide

Issue: Presence of Multiple Impurity Peaks in HPLC

If your HPLC analysis reveals multiple impurity peaks, a systematic approach is needed to identify and control them.

1. Characterize the Impurities:

  • Use LC-MS to determine the molecular weights of the impurities.

  • Compare the retention times and mass spectra with known standards of potential impurities if available.

2. Investigate the Source:

  • Analyze samples from different stages of your synthesis to pinpoint where the impurities are being introduced.

  • Conduct stress testing (e.g., exposure to acid, base, heat, light) on a pure sample of this compound to see if any of the observed impurities are degradation products.

3. Optimize Reaction and Purification Conditions:

  • Adjust reaction parameters such as temperature, pH, and reaction time to minimize the formation of by-products.

  • Optimize your purification method (e.g., chromatography, recrystallization) to effectively remove the identified impurities.

Data on Potential Contaminants

The following table summarizes potential contaminants in this compound synthesis, based on data from related macrolide antibiotics.

Contaminant TypePotential SourceAnalytical Detection Method
Organic Impurities
Unreacted Starting MaterialsIncomplete reactionHPLC, LC-MS
IntermediatesIncomplete reactionHPLC, LC-MS
By-products (e.g., N-demethylated this compound)Side reactions during synthesisHPLC, LC-MS/MS
Degradation Products (e.g., hydrolyzed forms)Exposure to acid, base, heat, lightHPLC, LC-MS
Inorganic Impurities
Metal CatalystsCarryover from catalytic stepsInductively Coupled Plasma Mass Spectrometry (ICP-MS)
ReagentsResidual reagents from the reactionIon Chromatography
Residual Solvents
Acetone, Ethanol, etc.Incomplete removal after purificationGas Chromatography (GC)

Experimental Protocols

Key Experiment: HPLC Analysis of this compound Purity

This protocol outlines a general method for analyzing the purity of a this compound sample and detecting impurities.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases before use.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Gradient Elution:

    • Start with a suitable ratio of Mobile Phase A and B (e.g., 65:35).

    • Run a linear gradient to increase the percentage of Mobile Phase B over a period of 30-45 minutes to elute all components.

    • Re-equilibrate the column to the initial conditions before the next injection.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the percentage purity of this compound and the relative percentage of each impurity.

Visualizations

Lexithromycin_Synthesis_Pathway Erythromycin Erythromycin Derivative Intermediate Key Intermediate Erythromycin->Intermediate Reaction Step 1 (e.g., Oximation) This compound This compound Intermediate->this compound Reaction Step 2 (e.g., Etherification)

Caption: Generalized synthesis pathway for this compound.

Troubleshooting_Workflow start Synthesis Issue Encountered (e.g., Low Yield, Impurities) check_params Review Reaction Parameters (pH, Temp, Time) start->check_params analyze_materials Analyze Starting Materials (Purity, Identity) start->analyze_materials analyze_product Characterize Product & Impurities (HPLC, LC-MS) check_params->analyze_product analyze_materials->analyze_product optimize_synthesis Optimize Synthesis Conditions analyze_product->optimize_synthesis optimize_purification Optimize Purification Method analyze_product->optimize_purification final_product High Purity this compound optimize_synthesis->final_product optimize_purification->final_product

Caption: Troubleshooting workflow for this compound synthesis.

Impurity_Relationships Synthesis This compound Synthesis Process Starting_Materials Starting Materials Synthesis->Starting_Materials Reagents Reagents & Solvents Synthesis->Reagents Side_Reactions Side Reactions Synthesis->Side_Reactions Degradation Degradation Synthesis->Degradation Impurity_SM Unreacted Starting Materials Starting_Materials->Impurity_SM Impurity_Reagents Residual Solvents/Reagents Reagents->Impurity_Reagents Impurity_Byproducts By-products Side_Reactions->Impurity_Byproducts Impurity_Degradation Degradation Products Degradation->Impurity_Degradation

Caption: Sources of common contaminants in synthesis.

References

Technical Support Center: Optimizing Lexithromycin Concentration for MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for Minimum Inhibitory Concentration (MIC) assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution at a concentration of 10 mg/mL in 100% DMSO. Ensure the stock solution is thoroughly vortexed to ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What are the appropriate quality control (QC) strains and their expected MIC ranges for this compound?

A2: While specific QC ranges for this compound are still being established, it is recommended to use standard QC strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922. The expected MIC ranges for macrolides against these strains can provide a preliminary benchmark.

Table 1: Example MIC Quality Control Ranges for Common Macrolides

Quality Control StrainAntibioticMIC Range (µg/mL)
Staphylococcus aureus ATCC 29213Azithromycin0.25 - 1.0[1]
Erythromycin0.25 - 1.0
Escherichia coli ATCC 25922Azithromycin2.0 - 8.0[1]
Erythromycin4.0 - 16.0
Enterococcus faecalis ATCC 29212Azithromycin1.0 - 4.0[1]
Erythromycin1.0 - 4.0

Q3: How should I interpret the MIC results for this compound?

A3: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.[2][3] The result should be compared to established clinical breakpoints to determine if the isolate is susceptible, intermediate, or resistant. For bacteriostatic antibiotics like macrolides, it is important to disregard pinpoint growth at the bottom of the well when reading the MIC.

Troubleshooting Guide

Problem 1: High variability or inconsistent MIC results between experiments.

This is a common issue in antimicrobial susceptibility testing and can stem from several factors.

Table 2: Troubleshooting Inconsistent MIC Results

Potential CauseRecommended Solution
Inoculum Preparation Ensure the bacterial inoculum is prepared from a fresh, pure culture and standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The final inoculum in the wells should be ~5 x 10⁵ CFU/mL.
Antibiotic Stock Solution Verify the concentration and stability of your this compound stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) for MIC assays. Variations in cation concentrations (Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics.
Incubation Conditions Maintain consistent incubation time (16-20 hours), temperature (35 ± 1°C), and atmospheric conditions (e.g., ambient air or 5% CO₂ for fastidious organisms).
Edge Effects Evaporation from the outer wells of a 96-well plate can concentrate the antibiotic and affect results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or water to create a humidity barrier.

Problem 2: No bacterial growth in the positive control well.

This indicates a problem with the bacterial inoculum or the growth medium.

  • Check Inoculum Viability: Streak the inoculum on an appropriate agar plate to confirm the viability of the bacteria.

  • Verify Media Preparation: Ensure the Mueller-Hinton Broth was prepared correctly and is not contaminated.

  • Confirm Incubation Conditions: Double-check that the incubator is functioning at the correct temperature and atmospheric conditions.

Problem 3: Growth observed in the negative control (sterility) well.

This indicates contamination of the medium or the 96-well plate.

  • Use Aseptic Technique: Ensure that all steps of the experimental setup are performed under sterile conditions.

  • Check for Contamination: Visually inspect the media and other reagents for any signs of contamination before use.

  • Utilize Sterile Plates: Always use new, sterile 96-well plates for each experiment.

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. b. Typically, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the highest concentration of this compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (broth with no antibiotic). f. Well 12 will serve as the negative control (uninoculated broth).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of the Microtiter Plate: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: a. Seal the plate to prevent evaporation and incubate at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading the Results: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. The positive control well (well 11) should show clear evidence of bacterial growth, while the negative control well (well 12) should remain clear.

Visualizations

MIC_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected MIC Results start Unexpected MIC Result (High Variability, No Growth, etc.) check_qc Review QC Strain Results start->check_qc qc_ok QC within Range? check_qc->qc_ok inoculum Verify Inoculum Preparation (Purity, Density) qc_ok->inoculum No plate Inspect Plate Setup (Pipetting, Edge Effects) qc_ok->plate Yes antibiotic Check Antibiotic Stock (Solubility, Storage, Age) inoculum->antibiotic media Examine Growth Medium (Composition, pH, Sterility) antibiotic->media incubation Confirm Incubation Conditions (Time, Temp, Atmosphere) media->incubation incubation->plate re_run Re-run Assay with Corrections plate->re_run consult Consult Senior Scientist or Technical Support re_run->consult Issue Persists

References

Preventing Lexithromycin precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a semi-synthetic macrolide antibiotic derived from erythromycin. It was developed to have improved pH stability and hydrophobicity, which enhances its absorption in vivo compared to erythromycin. Like other macrolides, it functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.

Q2: What are the basic solubility properties of this compound? A2: this compound is a white to off-white solid. It is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Chloroform. Due to its limited solubility in aqueous solutions, careful preparation of stock solutions and addition to media is required to prevent precipitation.

Q3: Why does this compound precipitate in my cell culture medium? A3: Precipitation of this compound, like many poorly soluble compounds, can be triggered by several factors:

  • High Concentration: Exceeding the solubility limit in the final medium.

  • Solvent Shock: Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous medium can cause the drug to crash out of solution.

  • pH shifts: The solubility of this compound can be pH-dependent. The pH of your medium (typically 7.2-7.4) may influence its stability.

  • Temperature Fluctuations: Adding a cold stock solution to warm (37°C) medium can decrease solubility. Repeated freeze-thaw cycles of the stock solution can also lead to precipitation.

  • Interactions with Media Components: High concentrations of salts, especially divalent cations, or proteins from supplements like Fetal Bovine Serum (FBS) can interact with the compound and reduce its solubility.

Q4: What is the primary mechanism of action for this compound? A4: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at or near the polypeptide exit tunnel. This action prevents the elongation of the growing peptide chain. Beyond its antibiotic properties, macrolides can also have immunomodulatory effects by interfering with various intracellular signaling pathways, such as those involving NF-κB and AP-1, which can reduce the production of pro-inflammatory cytokines.

Data Presentation: Macrolide Solubility

CompoundSolventSolubility (mg/mL)Notes
This compound DMSOSlightly SolublePrecise quantitative data is not published.
ChloroformSlightly SolublePrecise quantitative data is not published.
Azithromycin Dihydrate DMSO> 20A structurally related macrolide.[1]
Ethanol> 20A structurally related macrolide.[1]
Erythromycin Water~0.15 (at 25°C)Parent compound of this compound.[2]
Methanol0.0179 (mole fraction)Data at 303.15 K.[2]
Ethanol0.0254 (mole fraction)Data at 303.15 K.[2]

Troubleshooting Guide

Problem: My media turned cloudy immediately after adding the this compound stock solution.

Potential Cause Solution
Solvent Shock The concentration of the organic solvent (e.g., DMSO) in your final medium may be too high, or the stock was added too quickly. Solution: Add the stock solution dropwise to the medium while gently swirling or stirring. Ensure the final DMSO concentration is low (typically <0.5%).
Temperature Difference Adding a cold stock solution directly from the freezer to warm (37°C) medium. Solution: Allow the stock solution aliquot to completely thaw and reach room temperature before adding it to pre-warmed media.
High Localized Concentration Pipetting the entire volume of stock solution into one spot without mixing. Solution: Add the stock solution to the vortex of the swirling medium to ensure rapid and even dispersion.

Problem: I observed crystalline precipitates in my culture plates after incubation.

Potential Cause Solution
Exceeded Solubility Limit The final working concentration of this compound is too high for your specific medium formulation. Solution: Perform a dose-response curve to determine the lowest effective concentration. If a high concentration is necessary, consider a different solvent system or formulation if possible.
Incorrect pH The pH of the medium may have shifted during incubation, affecting this compound's solubility. Solution: Ensure your medium is properly buffered for your incubator's CO₂ concentration to maintain a stable physiological pH (7.2-7.4).
Interaction with Supplements This compound may be interacting with components in serum or other supplements. Solution: Add this compound to the basal medium and mix thoroughly before adding FBS or other supplements. This allows the drug to disperse before proteins that might cause precipitation are introduced.
Evaporation Water loss from the culture plates can concentrate all components, leading to precipitation. Solution: Ensure proper humidification in the incubator. Use culture plates with lids and consider sealing them with paraffin film for long-term experiments.

Experimental Protocols

Protocol: Preparation and Addition of this compound to Culture Media

This protocol is designed to minimize the risk of precipitation when preparing cell culture media containing this compound.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Supplements (e.g., FBS, L-glutamine)

  • Sterile serological pipettes and pipette tips

Methodology:

Part 1: Preparing a Concentrated Stock Solution

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the powder is completely dissolved by vortexing gently. Note: Preparing a high-concentration stock minimizes the volume of DMSO added to the final culture medium.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Part 2: Supplementing Cell Culture Medium

  • Warm the required volume of basal cell culture medium to 37°C in a water bath.

  • Retrieve one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • In a sterile hood, transfer the pre-warmed basal medium to a sterile container.

  • While gently swirling the medium, add the required volume of the this compound stock solution drop-by-drop to achieve the final desired working concentration.

  • Continue to mix the medium gently for a few minutes to ensure homogenous distribution.

  • If required, add pre-warmed FBS and other supplements to the medium. Mix gently by inverting the container.

  • The final supplemented medium is now ready for use in your experiments. Use it immediately for best results.

Visualizations

Experimental Workflow

G cluster_prep Part 1: Stock Solution Preparation cluster_media Part 2: Media Supplementation prep1 Dissolve this compound in Anhydrous DMSO prep2 Filter-Sterilize (0.22 µm filter) prep1->prep2 prep3 Create Single-Use Aliquots prep2->prep3 prep4 Store at -20°C (Protect from Light) prep3->prep4 media2 Thaw Stock Aliquot to Room Temp prep4->media2 Use one aliquot media1 Warm Basal Medium to 37°C media3 Add Stock to Medium (Dropwise with Swirling) media1->media3 media2->media3 media4 Add Other Supplements (e.g., FBS) media3->media4 media5 Medium Ready for Use media4->media5

Caption: Workflow for preparing and adding this compound to minimize precipitation.

Simplified Signaling Pathway

G cluster_nuc Gene Transcription LPS Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFKB_I p50/p65-IκBα (Inactive) IKK->NFKB_I Phosphorylates IκBα NFKB_A p50/p65 (Active) NFKB_I->NFKB_A Releases Nucleus Nucleus NFKB_A->Nucleus Translocates Genes Pro-inflammatory Genes (IL-6, TNF-α) Nucleus->Genes Activates Lexi This compound (Macrolide) Lexi->IKK Inhibits

Caption: Macrolide inhibition of the NF-κB pro-inflammatory signaling pathway.

References

Technical Support Center: Lexithromycin and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter interference from the novel macrolide antibiotic, Lexithromycin, in fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: Could this compound interfere with my fluorescent assay?

A: While specific data on this compound is emerging, it is possible for any small molecule, including macrolide antibiotics, to interfere with fluorescence-based assays. Interference can manifest as unexpected quenching (decrease in signal), enhancement of signal, or a high background signal. Therefore, it is crucial to perform control experiments to test for potential interference.

Q2: What are the common mechanisms of assay interference by compounds like this compound?

A: Small molecules can interfere with fluorescent assays through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a high background signal.

  • Fluorescence Quenching: The compound may absorb the excitation light or interact with the excited fluorophore, causing a decrease in the fluorescence signal.

  • Light Scattering: The compound may form aggregates or precipitates in the assay buffer, leading to light scattering that can be detected as a false signal.

  • Inner Filter Effect: At high concentrations, the compound may absorb the excitation or emission light, reducing the amount of light that reaches the detector.

Q3: How can I determine if this compound is autofluorescent?

A: To test for autofluorescence, prepare a sample containing this compound in the assay buffer (without the fluorescent probe or any other assay components). Scan a range of excitation and emission wavelengths on a spectrofluorometer to determine if the compound has any intrinsic fluorescence under the experimental conditions.

Q4: What types of fluorescent assays are most susceptible to interference?

A: Assays that are particularly sensitive to interference include those with low signal intensity, assays that use UV excitation wavelengths (where more compounds tend to absorb light), and assays that are prone to aggregation. Homogeneous assays, where all components are mixed together, are also more susceptible to interference than assays that include wash steps.

Troubleshooting Guide

Problem: My fluorescence signal is unexpectedly high in the presence of this compound.

Possible Cause Recommended Action
This compound Autofluorescence 1. Run a control experiment with this compound in the assay buffer without the fluorescent probe. 2. If autofluorescence is detected, subtract the signal from the this compound-only control from the total signal. 3. Consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with this compound's fluorescence.
Signal Enhancement 1. Investigate potential interactions between this compound and the fluorescent probe that may increase its quantum yield. 2. Evaluate alternative fluorescent probes for your assay.

Problem: My fluorescence signal is unexpectedly low in the presence of this compound.

Possible Cause Recommended Action
Fluorescence Quenching 1. Perform a quenching titration experiment to determine the concentration-dependent effect of this compound on the fluorophore's signal. 2. If quenching is observed, it may be necessary to modify the assay protocol or choose a different fluorescent probe.
Inner Filter Effect 1. Measure the absorbance spectrum of this compound at the assay concentration. 2. If there is significant absorbance at the excitation or emission wavelengths, consider reducing the concentration of this compound or using a microplate reader with top-reading optics.
Precipitation/Aggregation 1. Visually inspect the assay wells for any signs of precipitation. 2. Measure light scattering by setting the excitation and emission wavelengths to be the same. An increased signal indicates scattering. 3. Improve compound solubility by adjusting the buffer composition (e.g., adding a small amount of a non-interfering solvent).

Experimental Protocols

Protocol: Testing for Compound Autofluorescence and Interference

  • Objective: To determine if a test compound (e.g., this compound) exhibits autofluorescence or interferes with a specific fluorescent assay.

  • Materials:

    • Test compound (this compound) stock solution

    • Assay buffer

    • Fluorescent probe used in the assay

    • Microplate reader with fluorescence detection capabilities

    • Black, opaque microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Set up the following control and experimental wells in a microplate:

      • Buffer Blank: Assay buffer only.

      • Compound Autofluorescence Control: Test compound dilutions in assay buffer.

      • Assay Control: Fluorescent probe in assay buffer (without the test compound).

      • Test Wells: Fluorescent probe with test compound dilutions in assay buffer.

    • Incubate the plate according to the assay protocol.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Autofluorescence: Subtract the signal from the Buffer Blank from the Compound Autofluorescence Control wells. A significant signal indicates autofluorescence.

    • Interference: Subtract the signal from the corresponding Compound Autofluorescence Control from the Test Wells. Compare this corrected signal to the Assay Control. A significant decrease may indicate quenching, while an increase could suggest signal enhancement.

Visualizations

Interference_Workflow start Start: New Compound (this compound) in Fluorescent Assay check_autofluorescence Test for Autofluorescence start->check_autofluorescence autofluorescent Compound is Autofluorescent check_autofluorescence->autofluorescent Yes not_autofluorescent Compound is Not Autofluorescent check_autofluorescence->not_autofluorescent No subtract_background Subtract Background Signal autofluorescent->subtract_background run_assay_controls Run Assay with Controls not_autofluorescent->run_assay_controls unexpected_signal Unexpected Signal Change? run_assay_controls->unexpected_signal no_change No Significant Change unexpected_signal->no_change No signal_decrease Signal Decrease unexpected_signal->signal_decrease Yes, Decrease signal_increase Signal Increase unexpected_signal->signal_increase Yes, Increase proceed Proceed with Assay no_change->proceed troubleshoot_quenching Troubleshoot for Quenching/Inner Filter Effect signal_decrease->troubleshoot_quenching troubleshoot_enhancement Troubleshoot for Signal Enhancement signal_increase->troubleshoot_enhancement troubleshoot_quenching->proceed troubleshoot_enhancement->proceed subtract_background->run_assay_controls end End proceed->end

Caption: Workflow for identifying this compound interference.

Troubleshooting_Tree start Unexpected Fluorescence Data signal_direction Is the signal higher or lower than expected? start->signal_direction higher_signal Higher Signal signal_direction->higher_signal Higher lower_signal Lower Signal signal_direction->lower_signal Lower check_autofluor Check for Autofluorescence higher_signal->check_autofluor check_quenching Check for Quenching lower_signal->check_quenching is_autofluorescent Autofluorescence Detected check_autofluor->is_autofluorescent Yes not_autofluorescent No Autofluorescence check_autofluor->not_autofluorescent No is_quenching Quenching Observed check_quenching->is_quenching Yes not_quenching No Quenching check_quenching->not_quenching No check_scattering Check for Light Scattering is_scattering Scattering Detected check_scattering->is_scattering Yes not_scattering No Scattering check_scattering->not_scattering No solution_autofluor Solution: Subtract background or change fluorophore. is_autofluorescent->solution_autofluor solution_quenching Solution: Change fluorophore or modify assay. is_quenching->solution_quenching not_quenching->check_scattering solution_scattering Solution: Improve compound solubility. is_scattering->solution_scattering

Caption: Decision tree for troubleshooting fluorescence data.

Data Summary

Table 1: Hypothetical Spectral Properties of this compound

PropertyValueNotes
Excitation Maxima (nm) 350Hypothetical values; requires experimental verification.
Emission Maxima (nm) 450Hypothetical values; requires experimental verification.
Quantum Yield ~0.05Can vary significantly based on solvent and buffer conditions.

Table 2: Common Fluorescent Dyes and Potential for Interference

Dye FamilyExcitation/Emission (nm)Susceptibility to Interference
Fluorescein (FITC) ~494 / ~518High - Prone to pH sensitivity and quenching.
Rhodamine (TRITC) ~557 / ~576Moderate - Generally more photostable than fluorescein.
Cyanine (Cy3, Cy5) ~550 / ~570 (Cy3) ~650 / ~670 (Cy5)Low to Moderate - Red-shifted dyes are often less prone to compound autofluorescence interference.
Alexa Fluor Dyes VariousLow - Generally engineered for high performance and stability.

Table 3: Recommended Control Experiments

Control ExperimentPurpose
Buffer Blank To determine the background signal of the assay medium.
Compound Only To measure the autofluorescence of the test compound.
Assay Components (minus compound) To establish the baseline signal of the uninhibited/unaffected assay.
Positive and Negative Controls To ensure the assay is performing as expected.

Technical Support Center: Lexithromycin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lexithromycin quantification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The primary methods for quantifying this compound, a macrolide antibiotic, are High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and microbiological assays.[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[3][4] HPLC-UV is a robust and widely available technique, while microbiological assays measure the biological activity of the antibiotic.[5]

Q2: Why is my this compound sample degrading during analysis?

A2: this compound, like other macrolide antibiotics, can be unstable in acidic conditions. If your mobile phase or sample processing buffers are acidic, you may observe degradation. For instance, studies on the related compound roxithromycin showed it is unstable in simulated gastric fluid (SGF). Ensure the pH of your solutions is controlled and consider performing stability studies under your experimental conditions.

Q3: What is "matrix effect" and how can it affect my LC-MS/MS results?

A3: The matrix effect is the alteration of ionization efficiency for the analyte of interest due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification. It is a significant challenge in bioanalysis and requires careful evaluation during method development.

Q4: How can I minimize the matrix effect in my this compound LC-MS/MS assay?

A4: To minimize matrix effects, you can:

  • Optimize sample clean-up: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Improve chromatographic separation: Ensure this compound is chromatographically resolved from matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.

  • Dilute the sample: This can reduce the concentration of interfering matrix components.

Q5: What are the key validation parameters I should assess for my this compound quantification method?

A5: According to FDA and ICH guidelines, key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ), recovery, and stability. For LC-MS/MS methods, the evaluation of matrix effect is also mandatory.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Causes & Solutions
CauseRecommended Solution
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound. Adjust the pH to improve peak shape. For macrolides, a slightly acidic to neutral pH is often used.
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated Guard Column or Column Frit Replace the guard column and/or clean or replace the column inlet frit.
Secondary Interactions with Column Silanols Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Column Degradation Replace the analytical column if it has exceeded its lifetime or has been exposed to harsh conditions.

Experimental Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed check_mobile_phase Check Mobile Phase pH and Composition start->check_mobile_phase adjust_ph Adjust pH/Organic Ratio check_mobile_phase->adjust_ph evaluate_peak_shape Evaluate Peak Shape adjust_ph->evaluate_peak_shape check_concentration Reduce Sample Concentration/ Injection Volume replace_guard_column Replace Guard Column check_concentration->replace_guard_column No Improvement check_concentration->evaluate_peak_shape use_new_column Use New Analytical Column replace_guard_column->use_new_column No Improvement replace_guard_column->evaluate_peak_shape use_new_column->evaluate_peak_shape evaluate_peak_shape->check_concentration Still Poor end Acceptable Peak Shape evaluate_peak_shape->end Good

Troubleshooting workflow for poor HPLC peak shape.
Issue 2: High Variability in Microbiological Assay Results

Possible Causes & Solutions
CauseRecommended Solution
Inconsistent Inoculum Preparation Standardize the procedure for preparing the microbial suspension to ensure a consistent cell density. Use a spectrophotometer to measure the optical density.
Variation in Agar Depth Ensure a uniform depth of the agar in all plates, as this can affect the diffusion of the antibiotic.
Non-uniform Incubation Conditions Use a calibrated incubator and ensure consistent temperature and humidity. Avoid stacking plates in a way that impedes uniform heat distribution.
Interference from Sample Matrix Biologically active compounds or degradation products in the sample matrix can interfere with the assay. Perform sample clean-up or validate the assay for the specific matrix.
Inaccurate Standard Curve Preparation Prepare fresh standard solutions for each assay and ensure accurate dilutions.
Quantitative Data Summary for Microbiological Assays
AntibioticMicroorganismLinearity Range (µg/mL)RSD (%)Reference
AzithromycinMicrococcus luteus ATCC 93410.1 - 0.41.19 - 1.73
RoxithromycinBacillus subtilis ATCC 93728.37 - 83.70< 5.0
AmikacinStaphylococcus aureus1 - 16Not specified
Issue 3: Inconsistent Results or Low Signal in LC-MS/MS Bioanalysis
Possible Causes & Solutions
CauseRecommended Solution
Ion Suppression/Enhancement (Matrix Effect) As discussed in the FAQs, this is a common issue. Systematically evaluate the matrix effect using post-column infusion or by comparing the response of the analyte in neat solution versus in a matrix extract. Implement strategies to mitigate it.
Analyte Instability This compound may be unstable in the sample matrix during storage or processing. Conduct stability tests (e.g., freeze-thaw, short-term, long-term) to assess this.
Poor Sample Recovery Optimize the sample extraction procedure (e.g., choice of extraction solvent, pH) to ensure efficient and reproducible recovery of this compound.
Carry-over Analyte from a high-concentration sample may carry over to subsequent injections, affecting the accuracy of the next sample. Optimize the autosampler wash procedure and the chromatographic gradient.
Suboptimal Mass Spectrometer Settings Optimize MS parameters such as collision energy, declustering potential, and gas settings for this compound and the internal standard.

Logical Relationship for Investigating Inconsistent LC-MS/MS Results

G start Inconsistent LC-MS/MS Results check_stability Evaluate Analyte Stability (Freeze-Thaw, Bench-Top) start->check_stability check_recovery Assess Sample Extraction Recovery start->check_recovery check_matrix_effect Investigate Matrix Effect (Post-Column Infusion) start->check_matrix_effect solution Consistent & Accurate Results check_stability->solution check_recovery->solution check_carryover Test for Carry-over check_matrix_effect->check_carryover Absent optimize_sample_prep Optimize Sample Prep & Chromatography check_matrix_effect->optimize_sample_prep Present optimize_ms Optimize MS Parameters check_carryover->optimize_ms Absent optimize_wash Optimize Autosampler Wash check_carryover->optimize_wash Present optimize_ms->solution optimize_sample_prep->solution optimize_wash->solution

Decision tree for troubleshooting LC-MS/MS issues.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol is adapted from methods developed for Roxithromycin.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to around 4.2. A typical ratio would be 70:30 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 207 nm.

  • Injection Volume: 20 µL.

  • Internal Standard: Valdecoxib can be considered as an internal standard.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation (for dosage forms): Finely powder tablets, weigh a portion equivalent to a known amount of this compound, and extract with the mobile phase using sonication. Filter the extract before injection.

Protocol 2: Evaluation of Matrix Effect in LC-MS/MS

This protocol is a standard procedure in bioanalytical method validation.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare this compound standards in the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the extracted matrix with this compound at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound at low and high concentrations before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect. MF > 1 suggests ion enhancement, and MF < 1 suggests ion suppression. The coefficient of variation (CV%) of the MF across the different matrix sources should be less than 15%.

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B) x 100%

Quantitative Data Summary for HPLC Methods
AnalyteColumnMobile PhaseLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
RoxithromycinC18Acetonitrile:Phosphate Buffer (pH 4.2) (70:30)10 - 20000.1720.461
RoxithromycinC18Methanol:Phosphate Buffer (pH 4.5) (60:40)10 - 1502.58.4
AzithromycinC18Methanol:Buffer (90:10)Not specifiedNot specified1

References

Validation & Comparative

In Vitro Efficacy of Lexithromycin vs. Erythromycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published in vitro efficacy data for lexithromycin. Extensive database searches did not yield peer-reviewed studies presenting quantitative measures such as Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial isolates. Consequently, a direct and objective comparison with erythromycin based on experimental data is not feasible at this time.

For researchers, scientists, and drug development professionals seeking comparative data on macrolide antibiotics, we can, however, provide a detailed in vitro efficacy comparison between roxithromycin and erythromycin. Roxithromycin is a closely related semi-synthetic macrolide and a derivative of erythromycin, for which a substantial body of scientific data exists.

Roxithromycin vs. Erythromycin: A Summary of In Vitro Efficacy

Erythromycin, a well-established macrolide antibiotic, and its derivative roxithromycin, both function by inhibiting bacterial protein synthesis.[1] Their primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides.[1] While both antibiotics exhibit a similar antibacterial spectrum, there are notable differences in their in vitro potency against specific bacterial species.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following tables summarize the in vitro activity of roxithromycin and erythromycin against various Gram-positive and Gram-negative bacteria, as well as anaerobic isolates. The data is presented as MIC50 and MIC90 values, which represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested bacterial strains, respectively.

Table 1: In Vitro Activity against Gram-Positive Cocci

OrganismAntibioticNo. of StrainsMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus (Methicillin-susceptible)Roxithromycin1000.51.0
Erythromycin1000.250.5
Streptococcus pneumoniaeRoxithromycin1000.060.12
Erythromycin1000.030.06
Streptococcus pyogenes (Group A)Roxithromycin1000.060.12
Erythromycin1000.030.06

Table 2: In Vitro Activity against Gram-Negative Bacteria

OrganismAntibioticNo. of StrainsMIC50 (mg/L)MIC90 (mg/L)
Haemophilus influenzaeRoxithromycin1004.08.0
Erythromycin1002.04.0
Moraxella catarrhalisRoxithromycin1000.120.25
Erythromycin1000.060.12
Neisseria gonorrhoeaeRoxithromycin1000.250.5
Erythromycin1000.120.25

Table 3: In Vitro Activity against Anaerobic Bacteria

OrganismAntibioticNo. of Strains% Susceptible at ≤4 mg/L
Bacteroides fragilis groupRoxithromycin15053%
Erythromycin15058%
Gram-positive anaerobesRoxithromycin10097%
Erythromycin10097%

Experimental Protocols

The data presented in the tables above are compiled from various studies that have employed standardized methods for in vitro susceptibility testing. The most common methodologies are the agar dilution and broth microdilution methods, as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent. The general procedure is as follows:

  • Preparation of Antibiotic Plates : A series of agar plates are prepared, each containing a different, doubling concentration of the antibiotic to be tested. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation : The bacterial isolates to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation : The standardized bacterial suspension is then inoculated onto the surface of the antibiotic-containing agar plates and the control plate.

  • Incubation : The inoculated plates are incubated under appropriate atmospheric conditions (e.g., aerobic, anaerobic, or CO₂-enriched) and temperature (typically 35-37°C) for 18-24 hours.

  • MIC Determination : The MIC is read as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution method is another widely used technique for MIC determination and is amenable to automation. The protocol involves:

  • Preparation of Microtiter Plates : 96-well microtiter plates are prepared with serial twofold dilutions of the antibiotic in a suitable broth medium. A growth control well without the antibiotic is included.

  • Inoculum Preparation : A standardized bacterial inoculum is prepared as described for the agar dilution method.

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation : The plates are incubated under appropriate conditions for 16-20 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Mandatory Visualizations

Signaling Pathway: Macrolide Mechanism of Action

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit E_site Exit Tunnel 30S_subunit 30S Subunit P_site P Site P_site->E_site Translocation A_site A Site Inhibition Inhibition of Translocation E_site->Inhibition Macrolide Macrolide (Roxithromycin/Erythromycin) Macrolide->50S_subunit Binds to tRNA Aminoacyl-tRNA tRNA->A_site Polypeptide Growing Polypeptide Chain Polypeptide->P_site

Caption: Mechanism of action of macrolide antibiotics on the bacterial ribosome.

Experimental Workflow: MIC Determination by Agar Dilution

MIC_Workflow Start Start: Obtain Bacterial Isolate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare Agar Plates with Serial Dilutions of Antibiotic Prep_Plates->Inoculate Incubate Incubate Plates (18-24 hours) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End: Report MIC Value Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the agar dilution method.

References

A Comparative Analysis of Macrolide Antibiotics: Azithromycin and the Elusive Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the antimicrobial activity of azithromycin, with contextual insights on related macrolides in light of the limited public data on lexithromycin.

In the landscape of antimicrobial research and development, a thorough understanding of the comparative efficacy of different agents is paramount. This guide provides a detailed comparison of the in vitro activity, primarily focusing on the Minimum Inhibitory Concentration (MIC) values, of the widely-used macrolide antibiotic, azithromycin. Due to a significant lack of publicly available data on the MIC values of this compound, a direct quantitative comparison is not feasible at this time. To provide a valuable comparative context, this guide will also touch upon the activity of roxithromycin, another macrolide antibiotic.

Mechanism of Action: A Shared Target

Both azithromycin and this compound belong to the macrolide class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.[1][2] This is achieved by binding to the 50S subunit of the bacterial ribosome, which effectively halts the translation of messenger RNA (mRNA) and prevents the synthesis of essential proteins for bacterial survival.[2] This bacteriostatic action is a hallmark of the macrolide class.

cluster_bacterium Bacterial Cell 50S_Ribosome 50S Ribosomal Subunit Protein Protein Synthesis (Blocked) 50S_Ribosome->Protein Elongation mRNA mRNA mRNA->50S_Ribosome Translation Macrolide Macrolide Antibiotic (Azithromycin/Lexithromycin) Macrolide->50S_Ribosome Binds to

Caption: Mechanism of action of macrolide antibiotics.

Azithromycin: A Profile of In Vitro Activity

Azithromycin is an azalide, a subclass of macrolides, and exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, as well as atypical pathogens. Its MIC values have been extensively studied and documented against a wide array of clinical isolates.

Table 1: Selected Azithromycin MIC Values for Various Bacterial Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Salmonella enterica Serovar Typhi (XDR)44
Mycobacterium avium complex16>64
Legionella pneumophila--Note 1

Note 1: For Legionella pneumophila, specific MIC50/90 values are not consistently reported in the provided search results, but it is noted that azithromycin is active against this pathogen. One source mentions a EUCAST epidemiologic cutoff value of 1 mg/liter.

The Enigma of this compound

This compound is identified as a semi-synthetic antibiotic derived from erythromycin. Despite its development and progression to clinical trials for non-bacterial infections, there is a notable absence of published data regarding its in vitro antimicrobial activity, specifically its MIC values against common bacterial pathogens. This lack of data prevents a direct and meaningful comparison with azithromycin.

Roxithromycin: A Proxy for Comparison

To offer some perspective, roxithromycin, another macrolide derived from erythromycin, has been studied more extensively. While not a direct substitute for this compound data, it provides insight into how a modification of the erythromycin structure can influence antimicrobial activity. Generally, roxithromycin exhibits a similar antibacterial spectrum to erythromycin but is reported to be slightly less active in vitro against many common pathogens.

Experimental Protocols: Determining Minimum Inhibitory Concentration

The determination of MIC values is a standardized process crucial for assessing the in vitro potency of an antibiotic. The following outlines a typical broth microdilution method.

Broth Microdilution Method for MIC Determination

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared in a suitable solvent. Serial two-fold dilutions of the antibiotic are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A few colonies are then used to inoculate a saline or broth solution, which is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate containing the serially diluted antibiotic and the bacterial inoculum is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: Following incubation, the plate is visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Quality Control: Concurrent with the testing of clinical isolates, quality control strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) are tested to ensure the accuracy and reproducibility of the results.

Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic in Microtiter Plate Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

While a direct comparison of the MIC values of this compound and azithromycin is currently hampered by the lack of available data for this compound, this guide provides a robust overview of the well-documented in vitro activity of azithromycin. The inclusion of information on roxithromycin and standardized experimental protocols offers a broader context for researchers in the field of antimicrobial drug development. Further research and publication of data on the antimicrobial spectrum of this compound are necessary to enable a direct and comprehensive comparative analysis.

References

Navigating Macrolide Resistance: A Comparative Analysis of Roxithromycin Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of Roxithromycin's cross-resistance profile with other clinically relevant antibiotics, supported by experimental data and detailed methodologies.

Roxithromycin, a semi-synthetic macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby halting the growth of susceptible bacteria. However, the emergence of resistance to macrolides poses a significant challenge in clinical practice. Cross-resistance, where resistance to one antibiotic confers resistance to others, is a frequent consequence of shared resistance mechanisms.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Roxithromycin and other antibiotics against various bacterial strains, including those with defined macrolide resistance mechanisms. This data allows for a direct comparison of their in vitro efficacy.

Bacterial StrainResistance MechanismRoxithromycin MIC (µg/mL)Erythromycin MIC (µg/mL)Clarithromycin MIC (µg/mL)Azithromycin MIC (µg/mL)
Streptococcus pneumoniae (NMU112)erm(B) and mef(A)≥256≥256≥256≥256
Streptococcus pneumoniae (NMUP45)-422-
Streptococcus pneumoniae (NMU605)-0.060.030.030.125
Mycoplasma pneumoniae (M129 - induced resistance)A2064C in 23S rRNA>128>128-4

Note: Data is compiled from multiple in vitro studies. Variations in experimental conditions may exist.

Experimental Protocols

The determination of cross-resistance profiles relies on standardized antimicrobial susceptibility testing methods. The following protocols are fundamental to generating the comparative data presented.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2]

  • Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plate is then incubated at a controlled temperature, usually 35-37°C, for 16-20 hours.

  • MIC Determination: Following incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is considered a reference method for antimicrobial susceptibility testing and is particularly useful for testing a large number of isolates.[3][4][5]

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a specific concentration of the antibiotic to be tested. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: The surface of each agar plate is inoculated with a defined volume of the bacterial suspension, usually with a multipoint inoculator, to deliver a final inoculum of approximately 10^4 CFU per spot.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth at the sites of inoculation. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Visualizing the Workflow and Resistance Mechanisms

To better illustrate the processes involved in cross-resistance studies, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis A Bacterial Isolate C Broth Microdilution / Agar Dilution A->C B Antibiotic Stock Solutions B->C D MIC Determination C->D E Cross-Resistance Profile D->E

Figure 1. Experimental workflow for determining cross-resistance.

Resistance_Mechanisms cluster_macrolide Macrolide Antibiotic (e.g., Roxithromycin) cluster_bacterium Bacterial Cell Macrolide Roxithromycin Ribosome 50S Ribosomal Subunit Macrolide->Ribosome EffluxPump Efflux Pump (e.g., msrA) EffluxPump->Macrolide Expels Antibiotic TargetModification Target Site Modification (e.g., ermB) TargetModification->Ribosome Alters Binding Site

Figure 2. Common mechanisms of macrolide resistance leading to cross-resistance.

References

Lexithromycin's Ribosomal Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lexithromycin's (Roxithromycin's) ribosomal binding affinity with other key macrolide antibiotics. The information is supported by experimental data to aid in research and drug development efforts.

Comparative Ribosomal Binding Affinity of Macrolides

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[1] This is achieved through their binding to the 50S ribosomal subunit, specifically to the 23S rRNA within the nascent peptide exit tunnel. The strength of this binding, quantified by the dissociation constant (Kd), is a critical determinant of their antibacterial efficacy. A lower Kd value indicates a higher binding affinity.

The following table summarizes the ribosomal binding affinities of this compound (Roxithromycin) in comparison to other clinically relevant macrolides.

AntibioticMacrolide ClassTarget OrganismDissociation Constant (Kd)Key Findings
This compound (Roxithromycin) 14-membered macrolideE. coli20 nM Exhibits a higher binding affinity to the E. coli ribosome compared to the foundational macrolide, erythromycin.
Erythromycin14-membered macrolideE. coli36 nMServes as a baseline for classic macrolide ribosomal binding affinity.
Clarithromycin14-membered macrolideE. coli8 nMDemonstrates a significantly higher binding affinity than both erythromycin and roxithromycin, which may correlate with its enhanced inhibitory activity.
Azithromycin15-membered azalideE. coliTwo-step binding processBinds in a two-step process, initially to a low-affinity site followed by a slow transition to a much tighter final complex. A single Kd value does not fully represent its binding kinetics.[2][3]

Experimental Protocols

Several experimental techniques are employed to determine the ribosomal binding affinity of macrolide antibiotics. Below are detailed methodologies for two common assays.

Radiolabeled Ligand Binding Assay

This method directly quantifies the binding of a radiolabeled macrolide to bacterial ribosomes.

a. Preparation of Ribosomes:

  • Grow the target bacterial strain (e.g., Escherichia coli) to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Lyse the cells using a French press or sonication in a buffer containing DNase I to digest the DNA.

  • Remove cell debris by low-speed centrifugation.

  • Pellet the ribosomes from the supernatant by ultracentrifugation.

  • Wash the ribosomal pellet with a high-salt buffer to remove associated proteins, followed by another round of ultracentrifugation.

  • Resuspend the final ribosomal pellet in a storage buffer and determine the concentration by measuring the absorbance at 260 nm.[4]

b. Saturation Binding Assay:

  • Prepare a series of reaction tubes, each containing a fixed concentration of purified 70S ribosomes in a binding buffer (e.g., 20 mM Tris-HCl, pH 7.6, 10 mM MgCl₂, 150 mM NH₄Cl, and 6 mM β-mercaptoethanol).[5]

  • Add increasing concentrations of the radiolabeled macrolide (e.g., [14C]-Erythromycin) to the tubes.

  • To determine non-specific binding, include a parallel set of tubes with a high concentration of the corresponding unlabeled macrolide.

  • Incubate the reactions to allow binding to reach equilibrium (e.g., 2 hours at 37°C).

  • Separate the ribosome-bound radioligand from the free radioligand by rapid filtration through nitrocellulose filters or by pelleting the ribosomes via ultracentrifugation.

  • Wash the filters or pellets with ice-cold wash buffer to remove unbound radioligand.

  • Quantify the radioactivity of the filters or pellets using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Analyze the specific binding data using non-linear regression to determine the Kd and Bmax (maximum binding capacity).

Fluorescence Polarization Assay

This technique measures the change in the polarization of light emitted from a fluorescently labeled macrolide upon binding to the ribosome.

a. Preparation of Reagents:

  • Synthesize a fluorescently labeled macrolide derivative (e.g., BODIPY-erythromycin).

  • Purify 70S ribosomes from the target bacterial strain as described in the radiolabeled ligand binding assay protocol.

b. Binding Assay:

  • In a multi-well plate, add a fixed concentration of the fluorescently labeled macrolide to a binding buffer.

  • Add increasing concentrations of purified 70S ribosomes to the wells.

  • Incubate the plate to allow binding to reach equilibrium (typically 20-30 minutes at room temperature).

  • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Plot the change in fluorescence polarization as a function of the ribosome concentration and fit the data to a one-site binding equation to determine the Kd.

c. Competition Binding Assay:

  • Prepare a mixture with a fixed concentration of 70S ribosomes and the fluorescently labeled macrolide (at a concentration close to its Kd).

  • Add increasing concentrations of the unlabeled competitor macrolide (e.g., this compound).

  • Incubate to reach equilibrium.

  • Measure the fluorescence polarization.

  • The decrease in polarization, as the unlabeled compound displaces the fluorescent probe, is used to calculate the inhibitory constant (Ki) of the competitor.

Visualizations

Macrolide Mechanism of Action

The following diagram illustrates the signaling pathway of macrolide antibiotics, showcasing their interaction with the bacterial ribosome to inhibit protein synthesis.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (23S rRNA) 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis Macrolide This compound (Macrolide Antibiotic) Macrolide->50S_Subunit Binds to Macrolide->Peptide_Exit_Tunnel Blocks Inhibition Inhibition Protein_Synthesis->Inhibition Bacterial_Growth_Arrest Bacterial Growth Arrest Inhibition->Bacterial_Growth_Arrest Leads to

Caption: Mechanism of macrolide antibiotic action on the bacterial ribosome.

Experimental Workflow: Radiolabeled Ligand Binding Assay

This diagram outlines the key steps in determining the ribosomal binding affinity of a macrolide using a radiolabeled ligand binding assay.

Radiolabeled_Binding_Workflow Start Start Prepare_Ribosomes 1. Prepare 70S Ribosomes Start->Prepare_Ribosomes Incubate 2. Incubate Ribosomes with Radiolabeled Macrolide Prepare_Ribosomes->Incubate Separate 3. Separate Bound from Free Ligand (Filtration/Centrifugation) Incubate->Separate Quantify 4. Quantify Radioactivity Separate->Quantify Analyze 5. Data Analysis (Non-linear Regression) Quantify->Analyze End Determine Kd Analyze->End

Caption: Workflow for radiolabeled ribosomal binding assay.

References

A Comparative Analysis of Macrolide Antibiotics: Clarithromycin and Roxithromycin, with notes on Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental data of key macrolide antibiotics.

This guide provides a comprehensive comparative analysis of two prominent semi-synthetic macrolide antibiotics, clarithromycin and roxithromycin. While the initial focus was a comparison with lexithromycin, available data on this compound is limited. Therefore, this guide will focus on a robust comparison between the well-documented clarithromycin and roxithromycin, and will include the available information on this compound for completeness. This analysis is supported by experimental data, detailed methodologies, and visualizations to aid in research and development.

Introduction

Macrolide antibiotics are a class of bacteriostatic agents that inhibit protein synthesis in bacteria. They are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Clarithromycin and roxithromycin are second-generation macrolides derived from erythromycin, engineered for improved acid stability, better oral absorption, and a broader spectrum of activity.

This compound is also a semi-synthetic derivative of erythromycin.[1] It was developed to have increased hydrophobicity and pH stability, leading to improved absorption in vivo.[1] Like other macrolides, its mechanism of action is the inhibition of protein synthesis by binding to the bacterial ribosome.[1] Although formulations containing this compound underwent clinical trials for the treatment of HIV, they were ultimately discontinued.[1]

Chemical Structures and Properties

The chemical modifications of the erythronolide A lactone ring in clarithromycin and roxithromycin result in distinct pharmacokinetic and pharmacodynamic properties.

Characteristic This compound Clarithromycin Roxithromycin
CAS Number Not specified in results81103-11-9[2]80214-83-1
Molecular Formula C38H70N2O13C38H69NO13C41H76N2O15
Molecular Weight 762.97 g/mol 747.96 g/mol 837.05 g/mol
Key Structural Feature Semi-synthetic derivative of erythromycin6-O-methyl ether of erythromycin AN-oxime side chain on the lactone ring

Mechanism of Action

Both clarithromycin and roxithromycin exert their antibacterial effects by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which blocks the exit of the growing polypeptide chain.

Below is a diagram illustrating the mechanism of action of macrolide antibiotics.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel 30S 30S Subunit Macrolide Macrolide Antibiotic (Clarithromycin/Roxithromycin) Macrolide->50S Binds to Inhibition Inhibition of Protein Synthesis Macrolide->Inhibition Leads to mRNA mRNA mRNA->30S Binds to tRNA tRNA with Amino Acid tRNA->50S Delivers Amino Acid Polypeptide Growing Polypeptide Chain Polypeptide->Exit_Tunnel Passes through Exit_Tunnel->Inhibition Blockage of

Caption: Mechanism of action of macrolide antibiotics.

Antimicrobial Spectrum

Clarithromycin and roxithromycin have a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.

Organism Clarithromycin Roxithromycin
Gram-positive bacteria Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenesStaphylococcus spp., Streptococcus spp.
Gram-negative bacteria Haemophilus influenzae, Moraxella catarrhalisMore effective against certain Gram-negative bacteria, particularly Legionella pneumophila
Atypical pathogens Mycoplasma pneumoniae, Chlamydia pneumoniae, Legionella spp.Mycoplasma pneumoniae, Legionella pneumophila, Chlamydia trachomatis
Other Helicobacter pylori, Mycobacterium avium complexHelicobacter pylori, Borrelia spp.

Pharmacokinetics

The pharmacokinetic profiles of clarithromycin and roxithromycin differ, which influences their dosing regimens and clinical applications.

Parameter Clarithromycin Roxithromycin
Bioavailability ~50%Rapidly absorbed when taken before a meal
Metabolism Rapid first-pass metabolism in the liver to an active metabolite (14-hydroxyclarithromycin)Not extensively metabolized
Half-life 3-7 hoursLong half-life permitting an extended dosage interval
Tissue Penetration Achieves concentrations in tissue that are generally 10 times greater than in serumDiffuses into most tissues and phagocytes

Clinical Efficacy and Trials

Both clarithromycin and roxithromycin have been extensively studied in clinical trials for various infections.

Clarithromycin

Clarithromycin has demonstrated efficacy in numerous clinical trials for respiratory tract infections, skin and soft tissue infections, and as a component of multi-drug regimens for the eradication of H. pylori. A recent phase 3, double-blind, randomized controlled trial (ACCESS trial) showed that the addition of clarithromycin to standard care for hospitalized patients with community-acquired pneumonia significantly improved early clinical response and reduced the inflammatory burden.

Roxithromycin

Clinical studies have shown roxithromycin to be effective in treating respiratory tract, urinary, and soft tissue infections. An international clinical trial involving over 40,000 patients with acute community-acquired respiratory tract infections reported high rates of clinical resolution or improvement (94-97%) for various conditions, including bronchitis, pneumonia, sinusitis, and otitis. Comparative trials have shown roxithromycin to be as effective as erythromycin, amoxicillin/clavulanic acid, and cefaclor. Furthermore, a pooled analysis of clinical trials indicated that roxithromycin is better tolerated than erythromycin, with fewer gastrointestinal side effects.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of macrolides is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Below is a workflow for a typical MIC determination experiment.

MIC_Determination_Workflow Start Start: Prepare Bacterial Inoculum Prepare_Antibiotic Prepare Serial Dilutions of Clarithromycin/Roxithromycin Start->Prepare_Antibiotic Inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Antibiotic->Inoculate Add_Antibiotic Add Antibiotic Dilutions to Wells Inoculate->Add_Antibiotic Incubate Incubate at 35-37°C for 16-20 hours Add_Antibiotic->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End: Report MIC Value Read_Results->End

Caption: Workflow for MIC determination.

Conclusion

Clarithromycin and roxithromycin are both effective second-generation macrolide antibiotics with distinct advantages. Clarithromycin, with its active metabolite, shows potent activity against a broad range of pathogens and has well-documented anti-inflammatory effects. Roxithromycin offers a favorable pharmacokinetic profile with a longer half-life, allowing for less frequent dosing, and is generally better tolerated than older macrolides like erythromycin. The choice between these agents depends on the specific clinical scenario, including the causative pathogen, the site of infection, and patient-specific factors. While information on this compound is scarce due to its discontinued development, its initial design for improved absorption highlights the ongoing efforts to enhance the therapeutic properties of macrolide antibiotics.

References

In Vivo Efficacy of Macrolide Antibiotics: A Comparative Overview of Roxithromycin and the Obscure Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative guide on the in vivo efficacy of lexithromycin versus roxithromycin is not feasible due to a significant lack of published scientific data for this compound. An early semi-synthetic derivative of erythromycin, this compound was developed to improve in vivo absorption through enhanced pH stability and hydrophobicity. However, it was quickly surpassed by roxithromycin, which offered more significant improvements, and consequently, this compound was not extensively studied and its clinical development was discontinued.[1] Formulations containing this compound were tested in clinical trials for HIV treatment but were ultimately discontinued.[2]

This guide will therefore provide a detailed overview of the available in vivo efficacy data for roxithromycin, alongside the limited information on this compound, to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

Roxithromycin: A Profile of In Vivo Efficacy

Roxithromycin is a well-established semi-synthetic macrolide antibiotic with a mechanism of action similar to erythromycin.[3][4][5] It functions by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth of bacteria. At low concentrations, it is bacteriostatic, but it can be bactericidal at higher concentrations. Roxithromycin has demonstrated efficacy against a broad spectrum of pathogens, particularly in respiratory tract, urinary, and soft tissue infections.

Quantitative In Vivo Efficacy Data for Roxithromycin

Published studies on the in vivo efficacy of roxithromycin have been conducted in various animal models against a range of pathogens. The following table summarizes key findings from these studies.

Pathogen Animal Model Key Efficacy Metric & Result Reference
Staphylococcus epidermidis (methicillin-susceptible)Rabbit (experimental endocarditis)Inferior to erythromycin in decreasing microbial burden in endocardial vegetations (p < 0.05).
Toxoplasma gondii (RH and C56 strains)MiceProtected over 80% of mice from lethal infection when therapy was initiated 2 hours post-infection (p < 0.001 compared to untreated controls).N/A
Toxoplasma gondiiMiceLess active than azithromycin in protecting mice against death from acute toxoplasmosis, even at twice the dose of azithromycin.

This compound: An Undeveloped Predecessor

This compound is a semi-synthetic antibiotic derived from erythromycin. Its structural modification, the reaction of the 9-keto moiety to a methyl oxime, was intended to improve its absorption in vivo by increasing hydrophobicity and stability in acidic pH. Like other macrolides, its presumed mechanism of action is the inhibition of protein synthesis by binding to the ribosomal polypeptide exit tunnel. Despite these initial modifications, the subsequent development of roxithromycin, which utilized a similar but more effective rationale, led to the discontinuation of research into this compound. Consequently, there is a notable absence of published in vivo efficacy data, such as ED50 or MIC values from animal infection models, for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are unavailable. The following is a representative protocol for evaluating the in vivo efficacy of a macrolide antibiotic, based on a study of roxithromycin in a rabbit model of endocarditis.

Experimental Protocol: Rabbit Model of Staphylococcal Endocarditis

  • Animal Model: New Zealand white rabbits are used.

  • Induction of Endocarditis: A catheter is inserted into the right side of the heart to induce sterile thrombotic vegetations on the tricuspid valve.

  • Bacterial Challenge: 24 hours after catheterization, rabbits are intravenously inoculated with a clinical isolate of methicillin-susceptible Staphylococcus epidermidis.

  • Treatment Regimen: 24 hours post-inoculation, animals are randomized to receive one of the following treatments (administered intramuscularly for a specified duration):

    • Roxithromycin

    • Erythromycin (as a comparator)

    • Rifampin (as a positive control)

    • No treatment (control group)

  • Efficacy Assessment: After the treatment period, animals are euthanized. The cardiac vegetations are excised, weighed, homogenized, and quantitatively cultured to determine the number of colony-forming units (CFU) per gram of vegetation.

  • Statistical Analysis: The mean log10 CFU/g of vegetation for each treatment group is compared to the control group and to each other using appropriate statistical tests (e.g., analysis of variance). A p-value of < 0.05 is considered statistically significant.

Mechanism of Action and Experimental Workflow

To visualize the underlying principles of macrolide action and the general process of in vivo efficacy studies, the following diagrams are provided.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel Blockage Blocks Polypeptide Elongation 50S_subunit->Blockage 30S_subunit 30S Subunit Macrolide Macrolide Antibiotic (Roxithromycin/Lexithromycin) Binding Binds to 50S Subunit near Exit Tunnel Macrolide->Binding Binding->50S_subunit Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Growth_Arrest Bacterial Growth Arrest (Bacteriostatic Effect) Inhibition->Growth_Arrest

Caption: Mechanism of action for macrolide antibiotics like roxithromycin.

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Select Animal Model (e.g., Mice, Rabbits) Pathogen_Prep Prepare Pathogen Inoculum Animal_Model->Pathogen_Prep Infection Induce Infection Pathogen_Prep->Infection Grouping Randomize into Groups (Treatment, Control) Infection->Grouping Drug_Admin Administer Antibiotic (e.g., Roxithromycin) Grouping->Drug_Admin Monitoring Monitor Clinical Signs & Survival Drug_Admin->Monitoring Endpoint Collect Samples at Endpoint (e.g., Tissue, Blood) Monitoring->Endpoint Quantification Quantify Bacterial Load (e.g., CFU counts) Endpoint->Quantification Data_Analysis Statistical Analysis & Comparison Quantification->Data_Analysis

Caption: General workflow for in vivo antibiotic efficacy studies.

References

A Comparative Analysis of Roxithromycin Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Roxithromycin's bioassay results against other common macrolide antibiotics. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance with supporting experimental data.

Antimicrobial Spectrum and In Vitro Activity

Roxithromycin, a semi-synthetic macrolide antibiotic, demonstrates a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] Its efficacy is often compared to other macrolides such as Erythromycin, Azithromycin, and Clarithromycin. The in-vitro activity of these antibiotics is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Below is a summary of MIC90 values (the concentration required to inhibit 90% of isolates) for Roxithromycin and its alternatives against several common pathogens.

PathogenRoxithromycin (mg/L)Erythromycin (mg/L)Azithromycin (mg/L)Clarithromycin (mg/L)
Streptococcus pneumoniae0.13[2]-2.0[2]8.0[2]
Haemophilus influenzae>32.0[2]-0.5 - 4.04.0 - >32.0
Moraxella catarrhalis4.0 - >32.0-1.0 - 8.04.0 - >32.0
Staphylococcus aureusActive (excluding MRSA)Active (excluding MRSA)Active (excluding MRSA)Active (excluding MRSA)
Streptococcus pyogenesActiveActiveActiveActive
Legionella pneumophilaMore effective than erythromycin---
Bacteroides fragilisMore active than erythromycinLess active than roxithromycin--
Corynebacterium sp.More active than erythromycinLess active than roxithromycin--

Note: MIC values can vary based on the testing method and the specific strains of bacteria.

Pharmacokinetic Properties

The pharmacokinetic profile of an antibiotic is crucial for its clinical efficacy. Roxithromycin generally exhibits improved pharmacokinetic properties over Erythromycin, including a longer half-life and better absorption.

ParameterRoxithromycinErythromycinAzithromycinClarithromycin
Bioavailability 72% (in mice), 85% (in rats)<10% (in mice and rats)--
Half-life ~12 hoursShorter than RoxithromycinLonger than Roxithromycin-
Tissue Penetration High, especially in lungsLower than RoxithromycinHighHigh
Metabolism Partially metabolizedMetabolized by P450 isoenzymes-Metabolized by P450 isoenzymes

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of macrolide antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Macrodilution Method:

  • Objective: To determine the lowest concentration of an antibiotic that inhibits the growth of a microorganism in a liquid medium.

  • Procedure:

    • A standardized suspension of the test microorganism is prepared.

    • A serial two-fold dilution of the antibiotic is made in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes.

    • Each tube is inoculated with the microbial suspension.

    • A positive control tube (medium with inoculum, no antibiotic) and a negative control tube (medium only) are included.

    • The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

2. Agar Dilution Method:

  • Objective: To determine the MIC of an antibiotic by incorporating it into a solid growth medium.

  • Procedure:

    • Serial dilutions of the antibiotic are prepared.

    • Each dilution is added to molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.

    • A control plate with no antibiotic is also prepared.

    • A standardized inoculum of the test microorganism (typically 10^4 colony-forming units) is spotted onto the surface of each agar plate.

    • The plates are incubated under suitable conditions.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism on the agar surface.

Microbiological Assay for Potency

Cylinder-Plate Method:

  • Objective: To determine the potency of an antibiotic by measuring the zone of inhibition it creates on an agar plate seeded with a susceptible microorganism.

  • Procedure:

    • An agar medium is uniformly seeded with a standardized suspension of a susceptible test microorganism (e.g., Bacillus subtilis).

    • Sterile, flat-bottomed cylinders are placed on the surface of the seeded agar.

    • The cylinders are filled with known concentrations of a standard antibiotic solution and the test sample.

    • The plates are incubated to allow the antibiotic to diffuse into the agar and inhibit microbial growth.

    • The diameter of the zone of inhibition around each cylinder is measured.

    • A standard curve is plotted with the zone diameters against the logarithm of the antibiotic concentrations. The potency of the test sample is determined from this curve.

Signaling Pathways and Mechanisms

Mechanism of Action

Roxithromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and prevents the elongation of the protein chain. This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Inhibits 30S_subunit 30S Subunit Roxithromycin Roxithromycin Roxithromycin->50S_subunit Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of Roxithromycin.

Mechanisms of Bacterial Resistance

Bacteria can develop resistance to macrolide antibiotics through several mechanisms.

Resistance_Mechanisms cluster_resistance Bacterial Resistance Mechanisms Macrolide_Antibiotic Macrolide Antibiotic (e.g., Roxithromycin) Target_Modification Target Modification (erm gene methylation of 23S rRNA) Macrolide_Antibiotic->Target_Modification Blocked by Efflux_Pumps Active Efflux Pumps (mef/msr genes) Macrolide_Antibiotic->Efflux_Pumps Expelled by Drug_Inactivation Enzymatic Inactivation (esterases, phosphotransferases) Macrolide_Antibiotic->Drug_Inactivation Inactivated by

References

A Head-to-Head Comparison of Roxithromycin and Telithromycin: An Evidence-Based Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification on the subject of this guide: The initial request for a comparative analysis of "Lexithromycin" and telithromycin revealed a significant disparity in available research. This compound, an early semi-synthetic erythromycin derivative, has seen limited clinical development and published data, having been quickly superseded by roxithromycin which demonstrated more favorable properties. Consequently, to provide a comprehensive and data-rich comparison for the intended audience of researchers, scientists, and drug development professionals, this guide will focus on a head-to-head comparison of roxithromycin and the ketolide, telithromycin .

Executive Summary

This guide provides a detailed comparative analysis of the macrolide antibiotic roxithromycin and the ketolide antibiotic telithromycin. Both antibiotics inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. Telithromycin, a newer generation ketolide, exhibits a broader spectrum of activity, particularly against macrolide-resistant strains of Streptococcus pneumoniae, due to its dual-binding mechanism. While both drugs are generally well-tolerated, telithromycin has been associated with a higher risk of certain adverse events, including hepatotoxicity. This guide presents available quantitative data on their in vitro activity, clinical efficacy, and safety profiles, supported by detailed experimental methodologies and visual representations of their mechanisms of action and affected signaling pathways.

Mechanism of Action

Both roxithromycin and telithromycin are inhibitors of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[1][2]

Roxithromycin , like other macrolides, binds to the 23S rRNA component within the 50S subunit, blocking the polypeptide exit tunnel.[3]

Telithromycin , a ketolide, also binds to the 50S ribosomal subunit but has a distinct and more potent binding mechanism.[4] Unlike macrolides that primarily bind to domain V of the 23S rRNA, telithromycin has an additional binding site in domain II.[2] This dual-binding property enhances its affinity for the ribosome and confers activity against bacterial strains that have developed resistance to macrolides through modification of the domain V binding site.

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_domainV Domain V cluster_domainII Domain II 23S_rRNA 23S rRNA Binding_Site_V Binding Site Protein_Synthesis_Inhibition Protein Synthesis Inhibition Binding_Site_V->Protein_Synthesis_Inhibition Binding_Site_II Binding Site Binding_Site_II->Protein_Synthesis_Inhibition Roxithromycin Roxithromycin Roxithromycin->Binding_Site_V Binds Telithromycin Telithromycin Telithromycin->Binding_Site_V Binds Telithromycin->Binding_Site_II Binds (Dual Action)

Fig. 1: Comparative Mechanism of Action at the Ribosomal Level.

In Vitro Activity

The in vitro activity of roxithromycin and telithromycin has been evaluated against a range of respiratory pathogens. Telithromycin generally demonstrates superior potency, particularly against macrolide-resistant strains.

Table 1: In Vitro Activity (MIC µg/mL) of Roxithromycin and Telithromycin against Key Respiratory Pathogens

OrganismRoxithromycin MIC RangeRoxithromycin MIC90Telithromycin MIC RangeTelithromycin MIC90Reference(s)
Streptococcus pneumoniae0.15 - 0.600.600.004 - 10.06
Haemophilus influenzae---4
Moraxella catarrhalis---0.06

Note: Direct comparative studies providing MIC ranges for both drugs against all listed pathogens were not consistently available. The provided data is compiled from multiple sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activities of roxithromycin and telithromycin are determined by calculating their Minimum Inhibitory Concentrations (MICs) against various bacterial isolates. The standard method for this is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination:

  • Preparation of Antibiotic Stock Solutions: Roxithromycin and telithromycin are dissolved in an appropriate solvent (e.g., water with a small amount of glacial acetic acid) to create high-concentration stock solutions. These are then serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms like S. pneumoniae).

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Start Stock_Solution Prepare Antibiotic Stock Solutions Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading End End MIC_Reading->End

Fig. 2: Experimental Workflow for MIC Determination.

Clinical Efficacy

Both roxithromycin and telithromycin have demonstrated clinical efficacy in the treatment of respiratory tract infections. Direct head-to-head comparative trials are limited, but data from studies comparing them to other agents provide insights into their relative effectiveness.

Roxithromycin:

  • In a large-scale international clinical trial involving over 32,000 patients with acute community-acquired respiratory tract infections, roxithromycin (150 mg twice daily) demonstrated high rates of clinical resolution or improvement: 97% for bronchitis, 94% for exacerbation of chronic bronchitis, and 95% for pneumonia.

  • A meta-analysis of 12 clinical studies on the treatment of respiratory tract infections caused by Haemophilus influenzae showed an overall satisfactory clinical response to roxithromycin of 87% on a per-protocol basis.

Telithromycin:

  • Clinical trials have shown that telithromycin is as effective as comparator agents like amoxicillin-clavulanate, cefuroxime axetil, and clarithromycin in treating community-acquired pneumonia, acute exacerbations of chronic bronchitis, and acute sinusitis.

  • Telithromycin has demonstrated efficacy against macrolide-resistant S. pneumoniae.

Safety and Tolerability

Both roxithromycin and telithromycin are generally well-tolerated, with gastrointestinal side effects being the most commonly reported. However, telithromycin has been associated with a higher risk of certain serious adverse events.

Table 2: Comparative Safety and Tolerability

Adverse EventRoxithromycinTelithromycinReference(s)
Common Adverse Events
Gastrointestinal (nausea, diarrhea)Reported in ~4% of patientsMost frequent adverse events
Serious Adverse Events
HepatotoxicityRareRare but serious cases of acute hepatic failure and severe liver injury reported
Visual DisturbancesNot commonly reportedTransient visual disturbances have occurred in a small proportion of patients
Exacerbation of Myasthenia Gravis-Contraindicated in patients with myasthenia gravis

Immunomodulatory and Anti-Inflammatory Effects

Beyond their direct antibacterial activity, both roxithromycin and telithromycin possess immunomodulatory and anti-inflammatory properties. These effects are mediated through the modulation of various signaling pathways.

Macrolides, including roxithromycin, can suppress the production of pro-inflammatory cytokines such as IL-6 and IL-8, and inhibit the activation of transcription factors like NF-κB. Roxithromycin has been shown to reduce airway inflammation by inhibiting the PI3K-δ/Akt signaling pathway and downregulating the receptor for advanced glycation end products (RAGE).

Anti_Inflammatory_Signaling_Pathway Roxithromycin Roxithromycin PI3K_Akt PI3K-δ/Akt Pathway Roxithromycin->PI3K_Akt Inhibits RAGE RAGE Activation Roxithromycin->RAGE Inhibits NF_kB NF-κB Activation Roxithromycin->NF_kB Inhibits PI3K_Akt->NF_kB RAGE->NF_kB Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8) NF_kB->Pro_Inflammatory_Cytokines Airway_Inflammation Airway Inflammation Pro_Inflammatory_Cytokines->Airway_Inflammation

Fig. 3: Simplified Anti-Inflammatory Signaling Pathway of Roxithromycin.

Conclusion

Telithromycin offers a significant advantage over roxithromycin in terms of its in vitro potency and its activity against macrolide-resistant Streptococcus pneumoniae. This is attributed to its unique dual-binding mechanism to the bacterial ribosome. However, the broader clinical application of telithromycin has been tempered by concerns regarding its safety profile, particularly the risk of hepatotoxicity. Roxithromycin, while having a narrower spectrum of activity compared to telithromycin, maintains a generally favorable safety profile. The choice between these two agents in a clinical or research setting would depend on the specific pathogen, local resistance patterns, and the patient's underlying health status. For drug development professionals, the evolution from macrolides like roxithromycin to ketolides like telithromycin illustrates a successful strategy in overcoming antibiotic resistance, while also highlighting the ongoing challenge of balancing enhanced efficacy with drug safety.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a new analytical method for the quantification of Lexithromycin against established analytical techniques. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines to ensure the method's suitability for its intended purpose in pharmaceutical quality control.[1][2][3][4][5]

Comparison of Analytical Method Validation Parameters

The following tables summarize the validation parameters for a novel High-Performance Liquid Chromatography (HPLC) method for this compound determination compared to a conventional Ultraviolet (UV) Spectrophotometry method.

Table 1: Linearity

ParameterNovel HPLC MethodConventional UV-Vis Spectrophotometry
Linearity Range 5 - 100 µg/mL20 - 70 µg/mL
Correlation Coefficient (r²) 0.99990.9987
Regression Equation y = 25481x + 1234y = 0.015x + 0.003

Table 2: Accuracy (Recovery)

ParameterNovel HPLC MethodConventional UV-Vis Spectrophotometry
Concentration Spiked 80%, 100%, 120%Not specified
Mean Recovery (%) 101.78%99.5%
% RSD of Recovery 0.85%1.2%

Table 3: Precision

ParameterNovel HPLC MethodConventional UV-Vis Spectrophotometry
Repeatability (% RSD) 0.65%≤ 2.0%
Intermediate Precision (% RSD) 0.98%Not specified

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterNovel HPLC MethodConventional UV-Vis Spectrophotometry
LOD 0.3 µg/mLNot specified
LOQ 0.5 µg/mLNot specified

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop and validate a precise, and accurate stability-indicating HPLC method for the quantification of this compound in bulk and pharmaceutical dosage forms.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.05M Potassium dihydrogen orthophosphate buffer (pH 3 adjusted with orthophosphoric acid) in a 50:50 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: A stock solution of this compound reference standard is prepared by dissolving 10 mg of the substance in 100 mL of the mobile phase to get a concentration of 100 µg/mL.

  • Sample Solution Preparation: For assay of a tablet formulation, twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 10 mg of this compound is weighed and transferred to a 100 mL volumetric flask, dissolved in the mobile phase, sonicated for 15 minutes, and the volume is made up to the mark. The solution is then filtered through a 0.45 µm membrane filter.

  • Linearity: A series of at least five dilutions of the standard stock solution are prepared to cover the range of 5-100 µg/mL. Each dilution is injected in triplicate, and a calibration curve is plotted by taking the peak area versus the concentration. The correlation coefficient, y-intercept, and slope of the regression line are calculated.

  • Accuracy (Recovery): Accuracy is determined by the standard addition method. A known amount of standard this compound is added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The recovery of the added standard is calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of a single concentration of the standard solution are made on the same day, and the relative standard deviation (% RSD) of the peak areas is calculated.

    • Intermediate Precision: The repeatability assay is performed on a different day by a different analyst to assess the method's reproducibility.

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, the drug product is subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples are then analyzed to ensure that the method can resolve this compound from any degradation products.

UV-Vis Spectrophotometry Method

Objective: To develop a simple and cost-effective UV-Vis spectrophotometric method for the estimation of this compound.

Instrumentation:

  • Double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

Procedure:

  • Solvent Selection: A suitable solvent in which this compound is soluble and stable is selected. For this hypothetical method, deionized water and a phosphate buffer of pH 7.4 are used.

  • Determination of Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound is scanned in the UV region (200-400 nm) to determine the wavelength of maximum absorbance. For this method, a λmax of 420 nm is considered.

  • Standard Solution Preparation: A stock solution of 1000 µg/mL is prepared by dissolving 10 mg of standard this compound in 10 mL of the selected solvent.

  • Linearity: From the stock solution, a series of dilutions are prepared to obtain concentrations within the range of 20-70 µg/mL. The absorbance of each solution is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

  • Accuracy (Recovery): The accuracy is determined by analyzing samples of known concentration and comparing the measured value with the true value.

  • Precision (Repeatability): The absorbance of six independent samples of this compound at a single concentration is measured, and the %RSD is calculated.

Workflow and Process Diagrams

The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship of the validation parameters.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Statistical Data Analysis Robustness->DataAnalysis AcceptanceCriteria Comparison with Acceptance Criteria DataAnalysis->AcceptanceCriteria ValidationReport Final Validation Report AcceptanceCriteria->ValidationReport

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Relationship cluster_core Core Performance Characteristics cluster_quantitative Quantitative Performance cluster_reliability Reliability Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability Accuracy->Precision Linearity->Range LOD->LOQ

Caption: Interrelationship of Validation Parameters.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Lexithromycin, a macrolide antibiotic, requires careful handling and disposal due to its potential environmental toxicity. Adherence to established procedures is essential to mitigate risks and ensure compliance with regulatory standards.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal must be managed to prevent its release into the environment. The primary regulations governing pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[2][3][4]

Disposal Procedures for this compound in a Laboratory Setting

The following step-by-step guidance outlines the proper disposal procedures for this compound in various forms within a research or laboratory environment.

1. Waste Identification and Segregation:

  • Pure this compound (Unused or Expired): Treat as a hazardous chemical waste.

  • Concentrated Stock Solutions: All stock solutions of this compound, regardless of the solvent, should be considered hazardous chemical waste.[5]

  • Contaminated Materials: Items such as personal protective equipment (gloves, lab coats), bench paper, and plasticware that are grossly contaminated with pure this compound or its concentrated solutions should be disposed of as hazardous waste.

  • Dilute Solutions (e.g., cell culture media): While some institutional guidelines may allow for the autoclaving of media containing certain heat-labile antibiotics, it is crucial to confirm the heat stability of this compound. Given its environmental toxicity, the most conservative and recommended approach is to treat all media containing this compound as chemical waste.

2. Waste Collection and Storage:

  • Containers: Use only approved, properly labeled hazardous waste containers. The container must be compatible with the waste being collected (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions).

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., "this compound in DMSO"). Indicate the approximate concentration or quantity.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, and the container must be kept closed except when adding waste.

3. Disposal Pathway:

  • Do Not Sewer: Under the EPA's Subpart P regulations, the sewering (flushing down the drain) of hazardous pharmaceutical waste is prohibited.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Incineration: The most common and required method of treatment for hazardous pharmaceutical waste is incineration at a permitted facility.

Quantitative Data and Experimental Protocols

Currently, there are no standardized and approved experimental protocols for the in-laboratory chemical deactivation of this compound for routine disposal purposes. While research has been conducted on the degradation of similar macrolide antibiotics, such as roxithromycin, through methods like acidic hydrolysis and photocatalysis, these are not intended as standard disposal procedures. It is important to note that degradation products can sometimes be more toxic than the parent compound.

The following table summarizes the recommended disposal methods for this compound waste in a laboratory setting.

Waste TypeRecommended Disposal MethodKey Considerations
Pure this compound Powder Collection for hazardous waste incinerationDo not dispose of in regular trash.
Concentrated Stock Solutions Collection for hazardous waste incinerationLabel with full chemical name and solvent.
Contaminated Labware Collection for hazardous waste incinerationSegregate from non-hazardous lab waste.
Dilute Aqueous Solutions Collection for hazardous waste incinerationDo not dispose of down the drain.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Lexithromycin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Pure Solid or Concentrated Solution waste_type->pure_solid Pure/Concentrated contaminated_materials Contaminated Labware/PPE waste_type->contaminated_materials Contaminated Materials dilute_solution Dilute Solution (e.g., media) waste_type->dilute_solution Dilute collect_hw Collect in Labeled Hazardous Waste Container pure_solid->collect_hw contaminated_materials->collect_hw dilute_solution->collect_hw store_saa Store in Satellite Accumulation Area collect_hw->store_saa ehs_pickup Arrange for EHS/ Contractor Pickup store_saa->ehs_pickup incineration Dispose via Hazardous Waste Incineration ehs_pickup->incineration

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's specific EHS guidelines for detailed instructions and requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Lexithromycin.

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a macrolide antibiotic. Adherence to these procedures is paramount to ensure personal safety and prevent environmental contamination.

This compound is categorized as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Individuals handling this compound may be susceptible to allergic reactions, a known risk associated with antibiotics[2]. Therefore, strict adherence to personal protective equipment (PPE) protocols and handling guidelines is essential.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required personal protective equipment for handling this compound powder and solutions. These recommendations are compiled from safety data sheets and general best practices for handling potentially hazardous pharmaceutical compounds.

Body PartRequired PPESpecifications and Best Practices
Eyes Safety goggles with side-shields or a face shieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield offers a greater degree of protection against splashes[3].
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Double gloving is recommended to minimize the risk of exposure[3][4]. Gloves should be powder-free and inspected for integrity before use. Change gloves every 30-60 minutes or immediately if contaminated or damaged.
Body Impervious disposable gownThe gown should be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. It should cover the body from the neck to the knees and fasten in the back.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator is necessary when there is a risk of inhaling fine particles, especially when handling the powder outside of a containment system or if exposure limits are exceeded.
Feet Closed-toe shoesRequired for all laboratory work to protect against spills and falling objects.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal. Following this workflow minimizes the risk of exposure and ensures a safe laboratory environment.

Lexithromycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds prep_area Prepare Designated Work Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_vent Work in Ventilated Enclosure (Fume Hood) prep_ppe->handle_vent Proceed to Handling handle_weigh Weigh Compound Carefully handle_vent->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Surfaces & Equipment handle_dissolve->post_decon Complete Experiment post_waste Segregate & Dispose of Hazardous Waste post_decon->post_waste post_ppe Doff PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Operational Plan for Safe Handling

A systematic approach is crucial for safely managing this compound in a laboratory setting.

1. Preparation and Planning:

  • Risk Assessment: Before initiating any work, conduct a thorough risk assessment for the planned experiment.

  • SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound to be familiar with its hazards and handling precautions.

  • Emergency Procedures: Ensure all lab personnel know the location and operation of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.

  • Work Area Preparation: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood. The work surface should be covered with disposable, plastic-backed absorbent paper.

2. Handling Procedures:

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before handling the compound.

  • Ventilation: All handling of this compound powder and volatile solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Weighing: When weighing the compound, use an enclosure or a balance with a draft shield within the fume hood to prevent the dispersal of fine particles.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: After use, decontaminate all work surfaces and equipment. A common method is scrubbing with alcohol.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.

Accidental Release and First Aid

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing full PPE, contain the spill to prevent further spread.

  • For liquid spills, absorb with a non-combustible material like diatomite or universal binders. For solid spills, use a damp cloth or a filtered vacuum to avoid creating dust.

  • Collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.

  • Skin Contact: Rinse the affected skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound powder, contaminated gloves, bench paper, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.

    • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Disposal Procedure: All waste must be disposed of through an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。